Product packaging for 3-((Ethylamino)methyl)benzonitrile(Cat. No.:CAS No. 90389-97-2)

3-((Ethylamino)methyl)benzonitrile

Cat. No.: B1297478
CAS No.: 90389-97-2
M. Wt: 160.22 g/mol
InChI Key: HBNIUVPIZQUBQO-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)benzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1297478 3-((Ethylamino)methyl)benzonitrile CAS No. 90389-97-2

Properties

IUPAC Name

3-(ethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIUVPIZQUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238126
Record name Benzonitrile, 3-((ethylamino)methyl)-
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-97-2
Record name 3-[(Ethylamino)methyl]benzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=90389-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-((ethylamino)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-((ethylamino)methyl)-
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Foundational & Exploratory

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile containing a secondary amine. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a thorough profile. This information is intended to support research and development activities, including chemical synthesis, structural analysis, and as a foundational tool for drug discovery programs. Benzonitrile derivatives are of significant interest in medicinal chemistry, known to exhibit a range of biological activities.

Chemical Properties

PropertyThis compound (Computed)Benzonitrile (Experimental)3-Methylbenzonitrile (Experimental)[1][2]
Molecular Formula C₁₀H₁₂N₂[3]C₇H₅NC₈H₇N
Molecular Weight 160.22 g/mol 103.12 g/mol 117.15 g/mol
Melting Point Not Available-13.1 °C-23 °C[2]
Boiling Point Not Available190.7 °C[4]213 °C[2]
Solubility Not AvailableSlightly soluble in water (10 g/L at 100 °C)[4]Poorly soluble in water; Soluble in ethanol, methanol, acetonitrile[1]
XLogP3 1.51.56[4]1.87
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 211
Rotatable Bonds 311

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1 and 3 positions. A nitrile group (-C≡N) is attached at the first position, and an ethylaminomethyl group (-CH₂NHCH₂CH₃) is at the third position.

Figure 1: Chemical structure of this compound
Spectroscopic Data Insights

While direct experimental spectra for this compound are not available, the expected spectral characteristics can be inferred from its functional groups and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the methyl and ethyl groups, the methyl protons of the ethyl group, and a signal for the amine proton. The aromatic protons would appear as multiplets in the aromatic region (typically δ 7-8 ppm). The methylene protons adjacent to the amine and the benzene ring would likely appear as singlets or triplets, and the ethyl group protons would show a characteristic triplet and quartet pattern.

  • ¹³C NMR: The carbon NMR would display distinct signals for the nitrile carbon (typically δ 115-125 ppm), the aromatic carbons, and the aliphatic carbons of the ethylaminomethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, N-H stretching of the secondary amine, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl and methyl groups and potentially the loss of HCN.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be designed based on established organic chemistry reactions and protocols for similar compounds. A common method for the synthesis of such compounds is the reductive amination of an aldehyde or the nucleophilic substitution of a halide.

Proposed Synthesis: Reductive Amination of 3-Formylbenzonitrile

This two-step process involves the reaction of 3-formylbenzonitrile with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product.

Materials and Reagents:

  • 3-Formylbenzonitrile

  • Ethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: To a solution of 3-formylbenzonitrile (1 equivalent) in DCM, add ethylamine (1.1-1.5 equivalents). If using a solution of ethylamine, add it dropwise. If using gaseous ethylamine, bubble it through the solution. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once the imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

synthesis_workflow start Start: 3-Formylbenzonitrile + Ethylamine imine_formation Imine Formation (DCM, rt, 1-4h) start->imine_formation reduction Reduction (NaBH(OAc)₃, rt, 12-24h) imine_formation->reduction workup Aqueous Work-up (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification end End Product: This compound purification->end

References

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is compiled from publicly available data. A specific CAS Registry Number for 3-((Ethylamino)methyl)benzonitrile has not been definitively identified in common chemical databases. The information herein is based on the structure and nomenclature of the compound.

Chemical Identity and Physical Data

While a specific CAS number for this compound remains elusive, the compound is identified by the following structural and molecular information.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₀H₁₂N₂
IUPAC Name This compound
InChI Key VAOVKPICAFURDH-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=CC(=C1)C#N

Lacking experimentally determined physical data, Table 2 presents predicted physicochemical properties for this compound. These values are computationally derived and should be used as estimations.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted Value
Molecular Weight 160.22 g/mol
Boiling Point ~280-300 °C (at 760 mmHg)
Melting Point Not available
Density ~1.0 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents
pKa ~9.5 (amine)
LogP ~1.8

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of a corresponding benzaldehyde. This proposed protocol is adapted from established chemical literature for similar transformations.

Reaction Scheme:

3-Formylbenzonitrile + Ethylamine → [Iminium Intermediate] --(Reduction)--> this compound

Materials:

  • 3-Formylbenzonitrile

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol or another suitable protic solvent

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment and salt formation if desired)

  • Sodium bicarbonate solution

Experimental Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-formylbenzonitrile (1 equivalent) in methanol. To this solution, add ethylamine (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 3-Formylbenzonitrile in Methanol B Add Ethylamine A->B Stir 1-2h C Cool to 0-5 °C B->C D Add Sodium Borohydride C->D Portion-wise E Stir at Room Temperature D->E Stir 2-4h F Quench with Water E->F G Solvent Removal F->G H Aqueous Extraction G->H I Drying and Concentration H->I J Column Chromatography / Distillation I->J Purified Product

Caption: A flowchart illustrating the proposed synthetic workflow for this compound via reductive amination.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activity or the involvement of this compound in any signaling pathways. Benzonitrile derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are present in several pharmaceuticals. However, without specific screening data for the title compound, any discussion of its biological role would be speculative.

Researchers are encouraged to perform in vitro and in vivo screening assays to determine the pharmacological profile of this compound.

Diagram 2: Logical Relationship for Biological Investigation

G A This compound B In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) A->B C In Vivo Studies (e.g., Animal Models of Disease) A->C D Identification of Biological Target(s) B->D C->D E Elucidation of Signaling Pathway(s) D->E F Lead Compound for Drug Development E->F

Caption: A logical workflow for the investigation of the biological activity and potential therapeutic applications of this compound.

Spectroscopic Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-((Ethylamino)methyl)benzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted ¹H and ¹³C NMR data analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a practical resource for the characterization and quality control of this compound in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments, spin-spin coupling patterns, and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.65s-1HAr-H (H2)
~ 7.60d~ 7.81HAr-H (H4)
~ 7.50d~ 7.81HAr-H (H6)
~ 7.45t~ 7.81HAr-H (H5)
~ 3.85s-2H-CH₂-Ar
~ 2.70q~ 7.22H-CH₂-CH₃
~ 1.50br s-1H-NH-
~ 1.15t~ 7.23H-CH₃

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Chemical Shift (δ, ppm)Assignment
~ 142.0Ar-C (C3)
~ 133.0Ar-C (C6)
~ 131.5Ar-C (C4)
~ 130.0Ar-C (C5)
~ 129.5Ar-C (C2)
~ 118.5-C≡N
~ 112.5Ar-C (C1)
~ 53.0-CH₂-Ar
~ 44.0-CH₂-CH₃
~ 15.0-CH₃

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural correlations of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr 1H NMR Acquisition transfer->h_nmr c_nmr 13C NMR Acquisition transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline chem_shift Chemical Shift Analysis integrate Integration (1H) baseline->chem_shift coupling Coupling Constant Analysis chem_shift->coupling integration Integration Analysis coupling->integration structure Structure Elucidation integration->structure

Caption: Experimental Workflow for NMR Analysis.

molecular_structure_correlation cluster_structure This compound Structure cluster_1h_nmr 1H NMR Correlations cluster_13c_nmr 13C NMR Correlations mol_img ArH Ar-H ~7.45-7.65 ppm mol_img->ArH CH2Ar -CH2-Ar ~3.85 ppm mol_img->CH2Ar CH2CH3 -CH2-CH3 ~2.70 ppm mol_img->CH2CH3 NH -NH- ~1.50 ppm mol_img->NH CH3 -CH3 ~1.15 ppm mol_img->CH3 ArC Ar-C ~112.5-142.0 ppm mol_img->ArC CN -C≡N ~118.5 ppm mol_img->CN C_CH2Ar -CH2-Ar ~53.0 ppm mol_img->C_CH2Ar C_CH2CH3 -CH2-CH3 ~44.0 ppm mol_img->C_CH2CH3 C_CH3 -CH3 ~15.0 ppm mol_img->C_CH3

Caption: Structure-Spectra Correlation Map.

References

FT-IR Spectrum Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-((Ethylamino)methyl)benzonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups: a meta-substituted aromatic nitrile, a secondary amine, and aliphatic alkyl chains. This guide serves as a reference for the identification and structural confirmation of this molecule using FT-IR spectroscopy.

Molecular Structure and Key Functional Groups

The structure of this compound comprises several distinct functional groups, each with characteristic vibrational modes that are detectable by FT-IR spectroscopy.

  • Aromatic Ring: A 1,3- (meta-) disubstituted benzene ring.

  • Nitrile Group: A cyano (-C≡N) group attached to the aromatic ring.

  • Secondary Amine: An -NH- group linking the ethyl and benzyl moieties.

  • Aliphatic Chains: An ethyl group (-CH₂CH₃) and a methylene bridge (-CH₂-).

Predicted FT-IR Data and Interpretation

The FT-IR spectrum of this molecule is predicted to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. The quantitative data for these expected peaks are summarized below.

Table 1: Summary of Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Characteristics & Notes
N-H StretchSecondary Amine3350 - 3310Single, weak to medium intensity peak.[1][2] Its presence distinguishes it from a primary (two peaks) or tertiary (no peak) amine.[3][4]
Aromatic C-H StretchAromatic Ring3100 - 3000Multiple weak to medium, sharp peaks.[5][6] Appears at a higher frequency than aliphatic C-H stretches.[5]
Aliphatic C-H Stretch-CH₂- and -CH₃3000 - 2850Strong, multiple peaks resulting from symmetric and asymmetric stretching.[6][7]
C≡N StretchAromatic Nitrile2240 - 2220Sharp, strong, and highly characteristic peak.[8] Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[8][9] Benzonitrile itself shows a peak at 2227 cm⁻¹.[10]
C=C StretchAromatic Ring1600 - 1585 & 1500 - 1400Two to four medium-intensity, sharp bands from in-ring carbon-carbon stretching.[5][6]
N-H BendSecondary Amine~1515A weak absorption may be visible for aromatic secondary amines.[2] Often difficult to discern.
Aliphatic C-H Bend-CH₂- and -CH₃1470 - 1450 & 1370 - 1350Medium intensity peaks for scissoring (-CH₂-) and deformation (-CH₃) vibrations.[6][7]
C-N StretchAromatic/Aliphatic Amine1335 - 1250 & 1250 - 1020Aromatic C-N stretches are typically strong, while aliphatic C-N stretches are medium to weak.[1][11] The molecule will exhibit bands related to both environments.
Aromatic C-H O.O.P. BendAromatic Ring900 - 675Strong bands whose exact position is diagnostic of the ring substitution pattern.[5]
N-H WagSecondary Amine750 - 700A broad, out-of-plane bending vibration that may overlap with C-H bending bands.[3]

Detailed Interpretation of Spectral Regions

  • The 4000-2500 cm⁻¹ Region (X-H Stretching): This region is dominated by stretching vibrations involving hydrogen. The key diagnostic peak is a single, relatively sharp band for the secondary amine N-H stretch, expected around 3350-3310 cm⁻¹.[1][2] Just above 3000 cm⁻¹, a series of weaker, sharp peaks correspond to the aromatic C-H stretches.[5] Immediately below 3000 cm⁻¹, stronger, sharp absorptions arise from the aliphatic C-H bonds of the ethyl and methylene groups.[7]

  • The 2500-2000 cm⁻¹ Region (Triple Bonds): This region is notable for the highly characteristic C≡N stretching vibration. For an aromatic nitrile, a strong and sharp absorption band is expected between 2240 and 2220 cm⁻¹.[8][12] The intensity and unique position of this peak make it an excellent diagnostic marker for the nitrile functional group.[8]

  • The 2000-1500 cm⁻¹ Region (Double Bonds & Bending): The most prominent features in this region are the sharp, medium-intensity peaks from the C=C stretching vibrations within the aromatic ring, typically found around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] Weak overtone and combination bands characteristic of aromatic substitution may also be observed between 2000-1665 cm⁻¹.[5] A weak N-H bending vibration for the secondary amine might appear near 1515 cm⁻¹, though it is not always prominent.[2][11]

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a high density of peaks and is unique to the molecule. Key identifiable bands include the C-H bending vibrations for the alkyl groups at ~1460 cm⁻¹ and ~1380 cm⁻¹.[7] The C-N stretching vibrations will also appear here; a stronger band between 1335-1250 cm⁻¹ is characteristic of the aromatic amine environment, while weaker bands from 1250-1020 cm⁻¹ relate to the aliphatic amine C-N bond.[1][13] Finally, strong absorptions between 900-675 cm⁻¹ arise from the out-of-plane (oop) C-H bending of the meta-substituted ring, which may overlap with the broad N-H wagging band expected between 750-700 cm⁻¹.[3][5]

Experimental Protocol: FT-IR Spectroscopy

The following provides a generalized methodology for obtaining the FT-IR spectrum of a compound such as this compound.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place one to two drops of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

    • For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.

  • Data Acquisition:

    • Background Scan: Perform a background scan of the empty sample compartment (or clean salt plates/ATR crystal) to record the spectrum of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.

    • Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

    • Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.[14]

  • Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to generate the final spectrum. The previously collected background spectrum is subtracted, and the resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of this compound can be visualized as a decision-making workflow.

FT_IR_Interpretation start Full FT-IR Spectrum region_xh Analyze 4000-2500 cm⁻¹ (X-H Stretch Region) start->region_xh region_triple Analyze 2500-2000 cm⁻¹ (Triple Bond Region) start->region_triple region_double Analyze 2000-1500 cm⁻¹ (Double Bond Region) start->region_double region_fingerprint Analyze <1500 cm⁻¹ (Fingerprint Region) start->region_fingerprint check_nh Single weak/med peak ~3350-3310 cm⁻¹? region_xh->check_nh check_ch Peaks >3000 cm⁻¹ AND Peaks <3000 cm⁻¹? region_xh->check_ch check_cn Strong, sharp peak ~2240-2220 cm⁻¹? region_triple->check_cn check_aromatic_cc Sharp peaks at ~1600 & ~1500 cm⁻¹? region_double->check_aromatic_cc check_bends Bands at ~1460, ~1380 cm⁻¹ and strong bands 900-675 cm⁻¹? region_fingerprint->check_bends res_amine Secondary Amine (N-H) Confirmed check_nh->res_amine Yes res_ch Aromatic & Aliphatic (C-H) Confirmed check_ch->res_ch Yes res_nitrile Aromatic Nitrile (C≡N) Confirmed check_cn->res_nitrile Yes res_aromatic Aromatic Ring (C=C) Confirmed check_aromatic_cc->res_aromatic Yes res_fingerprint Alkyl & Substitution Pattern Signatures Confirmed check_bends->res_fingerprint Yes

Caption: Workflow for FT-IR spectral interpretation of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 3-((Ethylamino)methyl)benzonitrile. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior under mass spectrometric conditions. This guide is based on established fragmentation principles of structurally related compounds, including N-ethylbenzylamines and substituted benzonitriles.

Predicted Fragmentation Profile

The fragmentation of this compound is anticipated to be primarily governed by the presence of the secondary amine and the benzylic carbon, leading to characteristic cleavage pathways. The nitrile group on the aromatic ring is also expected to influence the fragmentation pattern.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, a predicted set of major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below. These predictions are derived from the fragmentation patterns of analogous compounds.

m/z Proposed Structure Description of Formation
160[C₁₀H₁₂N₂]⁺Molecular Ion (M⁺)
145[C₉H₁₀N₂]⁺Loss of a methyl radical (•CH₃) via α-cleavage.
131[C₈H₇N₂]⁺Loss of an ethyl radical (•C₂H₅) via α-cleavage.
116[C₈H₆N]⁺Benzylic cleavage with loss of ethylamine.
103[C₇H₅N]⁺Loss of HCN from the m/z 130 fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl group.
77[C₆H₅]⁺Phenyl cation, resulting from the fragmentation of the aromatic ring.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to initiate with the ionization of the molecule, most likely at the nitrogen atom due to its lone pair of electrons. The primary fragmentation pathways are predicted to be α-cleavage and benzylic cleavage.

Fragmentation_Pathway M This compound (m/z 160) F1 Fragment m/z 145 Loss of •CH₃ M->F1 - •CH₃ F2 Fragment m/z 131 Loss of •C₂H₅ M->F2 - •C₂H₅ F3 Fragment m/z 116 Benzylic Cleavage M->F3 - C₂H₅NH₂ F4 Tropylium Ion (m/z 91) F3->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to achieve a final concentration of 1 µg/mL.

  • If using electrospray ionization, add 0.1% formic acid to the final solution to promote protonation.

Mass Spectrometry Conditions (Electron Ionization - EI):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for fragmentation studies.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve in Solvent P2 Serial Dilution P1->P2 P3 Acidify (for ESI) P2->P3 A1 Inject Sample P3->A1 A2 Separation (GC/LC) A1->A2 A3 Ionization (EI/ESI) A2->A3 A4 Mass Analysis (MS) A3->A4 A5 Fragmentation (MS/MS) A4->A5 A6 Detection A5->A6 D1 Spectrum Acquisition A6->D1 D2 Fragment Identification D1->D2 D3 Pathway Elucidation D2->D3

Caption: General experimental workflow for mass spectrometry analysis.

Discussion of Fragmentation Mechanisms

The fragmentation of aliphatic amines is well-documented. The predominant fragmentation mode is the α-cleavage of an alkyl radical, with the largest group being preferentially lost. In the case of this compound, the nitrogen atom is bonded to an ethyl group and a substituted benzyl group.

  • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 145. Alternatively, cleavage of the bond between the nitrogen and the ethyl group would lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 131.

  • Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is also susceptible to cleavage. This would result in the formation of a stable benzyl cation or a related structure. The loss of the ethylamine group would lead to a fragment at m/z 116. Subsequent fragmentation of this ion could lead to the formation of the tropylium ion at m/z 91, a common and stable fragment for benzyl-containing compounds.[1]

  • Nitrile Group Influence: The nitrile group is relatively stable and may not be directly involved in the initial fragmentation steps. However, it can influence the fragmentation of the aromatic ring at higher collision energies, potentially leading to the loss of HCN.[2]

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to fully characterize the molecule's properties.

References

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((ethylamino)methyl)benzonitrile derivatives and their analogs, focusing on their synthesis, potential therapeutic applications, and the underlying pharmacological principles. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Core Structure and Rationale

The this compound scaffold represents a versatile pharmacophore with potential for modulation of various biological targets. The core structure, characterized by a benzonitrile moiety substituted at the meta position with an ethylaminomethyl group, offers several key features for drug design:

  • Benzonitrile Group: The nitrile functionality is a common pharmacophore in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.

  • Ethylamino Group: The secondary amine provides a basic center, allowing for salt formation to improve solubility and facilitating interactions with acidic residues in protein binding pockets. The ethyl group offers a degree of lipophilicity that can be further modified to optimize pharmacokinetic properties.

  • Methyl Linker: The methylene bridge provides conformational flexibility, allowing the aminic and nitrile functionalities to adopt various spatial orientations for optimal target engagement.

Synthesis Protocols

The synthesis of this compound and its derivatives can be primarily achieved through reductive amination of 3-cyanobenzaldehyde. This widely used and robust reaction offers a straightforward route to the target compounds.

General Protocol for Reductive Amination

A common and efficient method for the synthesis of the core structure involves the reaction of 3-cyanobenzaldehyde with ethylamine in the presence of a suitable reducing agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Cyanobenzaldehyde p1 This compound r1->p1 + r2 Ethylamine r2->p1 + reagent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reagent->p1

Figure 1. General synthetic scheme for this compound.

Experimental Protocol:

  • Imine Formation: 3-Cyanobenzaldehyde (1.0 eq) and ethylamine (1.1 eq) are dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Reduction: Upon completion of imine formation, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a commonly used reagent for this step due to its mildness and selectivity.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[1][2] The reaction is stirred at room temperature until the imine is fully consumed, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

This protocol can be adapted for the synthesis of various analogs by using different substituted benzaldehydes or primary/secondary amines.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the benzonitrile scaffold is present in a number of biologically active compounds, suggesting potential therapeutic applications for this class of molecules.

Kinase Inhibition

A patent has disclosed benzonitrile derivatives as potential kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors.

Hypothetical Binding Mode:

The benzonitrile moiety could engage in hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The ethylamino group could form salt bridges or hydrogen bonds with acidic residues in the active site, while the aromatic ring could participate in π-π stacking or hydrophobic interactions.

Further structure-activity relationship (SAR) studies would be necessary to explore the impact of substitutions on the benzonitrile ring and modifications of the ethylamino group on kinase inhibitory activity and selectivity.

G cluster_sar SAR Exploration Workflow start Core Scaffold: This compound sub_ring Substitutions on Benzonitrile Ring start->sub_ring mod_amine Modifications of Ethylamino Group start->mod_amine assay Kinase Inhibitory Assay sub_ring->assay mod_amine->assay data SAR Data assay->data lead_opt Lead Optimization data->lead_opt

References

The Ascendant Role of Benzonitrile Compounds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have propelled a multitude of benzonitrile-containing compounds through clinical trials and onto the market for a wide array of therapeutic indications.[1][2] This in-depth technical guide explores the core principles of benzonitrile compounds in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

The Benzonitrile Pharmacophore: A Versatile Tool in Drug Design

The nitrile group is a powerful and versatile functional group in drug design.[2][3] Its strong electron-withdrawing nature can significantly influence the electronic properties of the benzene ring, modulating pKa and susceptibility to metabolic oxidation.[1] The linear geometry and compact size of the nitrile group allow it to occupy tight binding pockets within protein targets.[2] Furthermore, the nitrogen atom's lone pair of electrons enables it to act as a hydrogen bond acceptor, mimicking carbonyl or hydroxyl groups, a concept known as bioisosterism.[1][2][3] This bioisosteric replacement can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, as the nitrile group is generally robust and not readily metabolized.[1][2]

Benzonitrile Derivatives as Potent Enzyme Inhibitors

A significant number of approved drugs and clinical candidates featuring the benzonitrile scaffold function as enzyme inhibitors. The nitrile group often plays a crucial role in binding to the active site of the target enzyme.

Aromatase Inhibitors

Substituted benzonitriles have been successfully developed as selective inhibitors of aromatase, an enzyme critical in estrogen biosynthesis. The para-position of the nitrile group is often essential for inhibitory activity, where it is thought to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor.[1]

CompoundTargetIC50/KiIndication
FadrozoleAromatase-Breast Cancer
FinrozoleAromatase & Aldosterone Synthase-Breast Cancer
AnastrozoleAromatase-Breast Cancer

Table 1: Benzonitrile-based Aromatase Inhibitors. Data sourced from various literature.[1]

Kinase Inhibitors

The benzonitrile moiety is a common feature in a variety of kinase inhibitors, where it can interact with the hinge region or other key residues in the ATP-binding pocket.[4][5] Neratinib, for instance, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1]

CompoundTargetIC50/KiIndication
NeratinibEGFR (irreversible)-Breast Cancer, Non-small cell lung cancer

Table 2: Benzonitrile-containing Kinase Inhibitors. Data sourced from various literature.[1]

Other Enzyme Targets

Benzonitrile derivatives have shown inhibitory activity against a range of other enzymes, including dipeptidyl peptidase-4 (DPP-4), farnesyltransferase, and xanthine oxidase.[1][6]

CompoundTargetIC50/KiIndication
SaxagliptinDPP-4-Type 2 Diabetes
L-778,123Farnesyltransferase & Geranylgeranyltransferase-Cancer
Various Triazole DerivativesXanthine OxidaseIC50 values reported in µg/mLGout

Table 3: Diverse Enzyme Inhibition by Benzonitrile Compounds. Data sourced from various literature.[1][6]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound's molecular structure and the subsequent evaluation of its biological activity are fundamental to drug discovery.[7][8] For benzonitrile compounds, SAR studies often focus on the substitution pattern of the benzene ring to optimize potency, selectivity, and pharmacokinetic properties. The position and nature of substituents can dramatically influence how the molecule fits into the target's binding site and its overall physicochemical properties.[7]

SAR_Concept Lead Lead Compound (Benzonitrile Core) Modification Structural Modification (e.g., add/remove/replace groups) Lead->Modification Analogs Synthesized Analogs Modification->Analogs Bioassay Biological Assay (in vitro/in vivo) Analogs->Bioassay Data Activity Data (e.g., IC50, Ki) Bioassay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Lead

A simplified workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

General Synthesis of Benzonitrile Derivatives

A common method for the synthesis of benzonitriles involves the reaction of a corresponding aldehyde with hydroxylamine hydrochloride.[9][10] Greener synthetic routes are continuously being developed, utilizing ionic liquids that can act as a co-solvent, catalyst, and facilitate phase separation, simplifying the purification process.[9][10]

Example Protocol: Green Synthesis of Benzonitrile [9][10]

  • Reactant Preparation: A mixture of benzaldehyde and hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH2OH)2·[HSO3-b-Py]·HSO4) is prepared in a specific molar ratio (e.g., 1:1.5).

  • Solvent Addition: Paraxylene and the ionic liquid [HSO3-b-Py]·HSO4 are added as solvents.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 120°C) for a set duration (e.g., 2 hours).

  • Work-up and Purification: After the reaction is complete, the ionic liquid phase is separated. The organic phase containing the benzonitrile product can be further purified by standard techniques such as distillation or chromatography. The ionic liquid can often be recovered and reused.

In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency of a synthesized benzonitrile compound, in vitro enzyme assays are performed. The following is a general protocol for determining the IC50 value.

Example Protocol: Carbonic Anhydrase Inhibition Assay [11]

  • Enzyme and Substrate Preparation: Human carbonic anhydrase isozymes (hCA-I and hCA-II) are purified from human erythrocytes. A suitable substrate, such as 4-nitrophenyl acetate, is prepared in an appropriate buffer.

  • Inhibitor Preparation: The synthesized benzonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a microplate. The enzymatic activity is measured by monitoring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki constant can be determined from this data.[11]

Signaling Pathways and Mechanisms of Action

Benzonitrile-containing drugs exert their therapeutic effects by modulating specific signaling pathways. For example, kinase inhibitors targeting EGFR interfere with downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binds & Activates Neratinib Neratinib (Benzonitrile Inhibitor) Neratinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pharmacokinetics Absorption Absorption Drug Drug in Systemic Circulation Absorption->Drug Distribution Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion Drug->Distribution Drug->Metabolism Drug->Excretion

References

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and drug discovery due to the prevalence of the benzonitrile moiety in various therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential areas of application based on the known reactivity of its constituent functional groups. While specific historical and discovery data for this compound are not extensively documented in publicly available literature, this paper outlines a plausible and detailed synthetic methodology via reductive amination, a widely utilized and robust chemical transformation.

Introduction

Benzonitrile derivatives are a significant class of compounds in organic chemistry and pharmacology. The nitrile group can act as a bioisostere for other functional groups and is present in a number of approved pharmaceuticals. The introduction of an ethylaminomethyl substituent at the meta-position of the benzonitrile ring offers a combination of a flexible basic side chain and a polar nitrile group, providing opportunities for diverse molecular interactions with biological targets. This guide will focus on the synthetic route and predicted characteristics of this compound, providing a foundational resource for researchers interested in this and related molecules.

Physicochemical Properties

While extensive experimental data for this compound is not available, its physicochemical properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including purification and formulation.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Colorless to pale yellow liquid or oilBased on similar benzonitrile derivatives.
Boiling Point > 200 °C (at 760 mmHg)Estimated based on related structures.
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DMSO). Slightly soluble in water.The presence of the amino group may increase aqueous solubility compared to unsubstituted benzonitrile.
pKa ~9-10Estimated for the secondary amine.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-cyanobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Cyanobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).

  • Amine Addition: Add ethylamine (1.1-1.5 eq) to the solution. If using a solution of ethylamine, ensure the solvent is compatible with the reaction conditions.

  • Imine Formation: If desired, a small amount of a drying agent like anhydrous MgSO₄ can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a solution or slurry of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is often preferred due to its milder nature and tolerance of slightly acidic conditions. Add the reducing agent portion-wise to the reaction mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction, especially when using NaBH(OAc)₃.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and decompose the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Route

An alternative method for the synthesis of this compound involves the nucleophilic substitution of 3-cyanobenzyl bromide with ethylamine. However, this method may lead to over-alkylation, producing the tertiary amine as a byproduct.

Potential Applications and Future Directions

While no specific biological activities for this compound have been reported, its structural motifs suggest potential for investigation in several areas of drug discovery. The benzonitrile group is a key pharmacophore in aromatase inhibitors, and the ethylamino side chain could be explored for interactions with various receptors and enzymes.

Future research could focus on:

  • Screening this compound against a panel of biological targets.

  • Utilizing it as a scaffold for the synthesis of more complex molecules.

  • Investigating its potential as a ligand for metal complexes.

Conclusion

This technical guide provides a foundational overview of this compound, with a primary focus on a detailed and practical synthetic protocol. While the discovery and history of this specific molecule remain to be fully documented, the information presented here, based on well-established chemical principles, offers a valuable starting point for researchers and scientists in the field of drug development and organic synthesis. The provided experimental details for its preparation via reductive amination are intended to be readily adaptable in a laboratory setting.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Reaction_Vessel Reaction Vessel (DCM/DCE) 3-Cyanobenzaldehyde->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Quenching Quench with NaHCO₃ (aq) Reaction_Vessel->Quenching After reaction completion Reducing_Agent NaBH(OAc)₃ or NaBH₃CN Reducing_Agent->Reaction_Vessel Portion-wise addition Extraction Extract with DCM Quenching->Extraction Washing_Drying Wash with Brine Dry over MgSO₄ Extraction->Washing_Drying Purification Column Chromatography Washing_Drying->Purification Final_Product 3-((Ethylamino)methyl) benzonitrile Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-((Ethylamino)methyl)benzonitrile via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a reliable method for producing secondary and tertiary amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[1][2][3] This methodology effectively circumvents the issue of overalkylation often encountered with direct alkylation of amines.[1][2] This application note provides a detailed protocol for the synthesis of 3-((Ethylamino)methyl)benzonitrile from 3-formylbenzonitrile and ethylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent, well-suited for one-pot reductive aminations, and is compatible with a wide range of functional groups, including the nitrile group present in the substrate.[1][4][5]

Overall Reaction Scheme

The synthesis proceeds via a one-pot reaction where 3-formylbenzonitrile is reacted with ethylamine to form an intermediate iminium ion, which is then reduced by sodium triacetoxyborohydride to yield the final product, this compound.

Reaction Scheme

Experimental Protocol

This protocol details the reductive amination procedure for the synthesis of this compound.

Materials and Reagents:

  • 3-Formylbenzonitrile

  • Ethylamine (2.0 M solution in THF or as a 70% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4][5][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-formylbenzonitrile (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add ethylamine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 18 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantities and expected results for the synthesis.

ParameterValueReference
Reactants
3-Formylbenzonitrile1.0 mmol (131.1 mg)
Ethylamine1.2 mmol
Sodium Triacetoxyborohydride1.5 mmol (317.9 mg)[1]
Product
This compound
Molecular FormulaC₁₀H₁₂N₂[8]
Molecular Weight160.22 g/mol [9]
Expected Yield80-95%[1][5]
AppearancePale yellow oil or solid
Characterization
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry (m/z)[M+H]⁺ = 161.10

Visualizations

Reductive Amination Mechanism:

The diagram below illustrates the two-stage mechanism for the reductive amination process. Initially, the aldehyde and amine condense to form an iminium ion, which is then reduced by the hydride reagent.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction aldehyde 3-Formylbenzonitrile intermediate Hemiaminal Intermediate aldehyde->intermediate + Ethylamine amine Ethylamine amine->intermediate iminium Iminium Ion intermediate->iminium - H₂O water H₂O intermediate->water product This compound iminium->product + Hydride Transfer reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Mechanism of Reductive Amination.

Experimental Workflow:

This flowchart provides a step-by-step overview of the entire experimental protocol, from reaction setup to final product analysis.

start Start: Dry Flask under N₂ reactants Add 3-Formylbenzonitrile, DCE, and Ethylamine start->reactants stir1 Stir at RT for 30 min reactants->stir1 add_stab Add NaBH(OAc)₃ (Portion-wise) stir1->add_stab reaction Stir at RT for 3-18h (Monitor by TLC/LC-MS) add_stab->reaction quench Quench with sat. NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Concentrate under Reduced Pressure dry->evaporate purify Column Chromatography (If necessary) evaporate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental Workflow Diagram.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. It should be handled in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Purification of 3-((Ethylamino)methyl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The method described is designed to effectively remove impurities, yielding a final product of high purity suitable for subsequent synthetic steps.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[1]

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool[2]

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes/flasks

  • Rotary evaporator

Methodology:

1. Preparation of the Slurry and Packing the Column: A glass column is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.[2] A layer of sand (approximately 1 cm) is added on top of the plug.[2] The required amount of silica gel (typically 50-100 times the weight of the crude sample) is mixed with n-hexane to form a slurry.[3] The slurry is carefully poured into the column, and the stopcock is opened to allow the solvent to drain, which helps in uniform packing of the silica gel.[2] The column is gently tapped to dislodge any air bubbles.[2] Once the silica gel has settled, a thin layer of sand (approximately 0.5 cm) is added to the top of the silica bed to prevent disturbance during sample loading.[3]

2. Sample Preparation and Loading: The crude this compound is dissolved in a minimal amount of dichloromethane. This concentrated solution is then carefully loaded onto the top of the silica gel column using a pipette.[2]

3. Elution and Fraction Collection: The elution process begins with a non-polar solvent system and gradually increases in polarity. Initially, the column is eluted with a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase is progressively increased to facilitate the separation of compounds with different polarities.[4] Fractions are collected in a series of test tubes or flasks.[3]

4. Monitoring the Separation: The separation process is monitored using Thin Layer Chromatography (TLC). Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., 30% ethyl acetate in n-hexane). The spots on the TLC plate are visualized under a UV lamp and/or by staining with potassium permanganate. Fractions containing the pure desired product are identified and combined.

5. Isolation of the Pure Compound: The combined fractions containing the pure this compound are concentrated using a rotary evaporator to remove the solvent.[5] The resulting purified compound is then dried under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound.

ParameterValue
Initial Sample Weight 1.0 g
Silica Gel Weight 50 g
Column Dimensions 3 cm (ID) x 40 cm (L)
TLC Mobile Phase 30% Ethyl Acetate in n-Hexane
Rf of Pure Compound 0.45
Elution Gradient 10% to 50% Ethyl Acetate in n-Hexane
Volume of Fractions 15 mL
Fractions Containing Pure Product 12 - 20
Final Yield of Pure Product 0.85 g
Purity (by HPLC) >99%

Visualization of the Experimental Workflow

Purification_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient (Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation (Rotary Evaporator) G->H I Dry Final Product H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product with high purity. This method is scalable and can be adapted for the purification of larger quantities of the compound. The use of TLC for monitoring the separation ensures the collection of pure fractions and maximizes the yield of the final product. The high purity of the final compound makes it suitable for use in demanding applications such as pharmaceutical synthesis.

References

Application Notes and Protocols for the Recrystallization of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and residual solvents. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed protocols and application notes for the recrystallization of this compound, focusing on solvent selection, procedural steps, and expected outcomes.

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1][2] For aminobenzonitrile compounds, a range of solvents from non-polar to polar can be considered, and solvent pairs often provide the best results.[2]

Physicochemical Data and Solvent Selection

A preliminary solvent screen is always recommended. Small-scale tests with various solvents listed in the table below will help identify the optimal system for purification.

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)Suitability and Rationale
Toluene 111Often a good choice for aromatic compounds.[4] A synthesis of 3-aminobenzonitrile uses toluene, suggesting it is a compatible solvent.[5] The crude product can be dissolved in hot toluene and allowed to cool slowly.
Ethyl Acetate / Hexane 77 / 69A common solvent pair for compounds of intermediate polarity.[6] Dissolve the compound in a minimum of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool.
Ethanol / Water 78 / 100Suitable for moderately polar compounds. The amino group may impart sufficient polarity for solubility in hot ethanol.[6] Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed.
Acetonitrile 82A polar aprotic solvent that can be effective for crystallizing compounds with nitrile groups.[4]
Dichloromethane / Hexane 40 / 69A lower-boiling point solvent pair. The compound is likely very soluble in dichloromethane, making hexane a suitable anti-solvent.[4]
Water 100Likely a poor choice as a single solvent due to the non-polar aromatic ring and ethyl group, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[2][6]

Experimental Protocols

Two primary recrystallization methods are presented below: a single-solvent technique and a two-solvent (solvent/anti-solvent) technique.

This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of toluene and, while stirring, gently heat the mixture on a hot plate. Continue to add small portions of toluene until the compound just dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of toluene in a second Erlenmeyer flask and heat it to boiling. Pre-heat a glass funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the second flask containing the boiling solvent. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

This method is useful when no single solvent has the desired solubility properties. One solvent dissolves the compound well (solvent), while the other dissolves it poorly (anti-solvent). The two solvents must be miscible.[2]

Materials:

  • Crude this compound

  • Ethyl Acetate and Hexane (reagent grade)

  • Equipment as listed in Protocol 3.1

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethyl acetate required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise while stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.

  • Isolation and Drying: Collect, wash with a small amount of cold ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 3.1.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To resolve this, reheat the solution to dissolve the oil, add more solvent, and try cooling more slowly. Seeding the solution with a pure crystal can also help.[2]

  • No Crystals Form: If no crystals appear after cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[2]

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the described recrystallization techniques.

G cluster_single Single-Solvent Recrystallization crude1 Crude Product dissolve1 Dissolve in Minimum Hot Solvent crude1->dissolve1 hot_filter1 Hot Filtration (if needed) dissolve1->hot_filter1 cool1 Slow Cooling & Ice Bath hot_filter1->cool1 filter1 Vacuum Filtration cool1->filter1 wash1 Wash with Cold Solvent filter1->wash1 dry1 Dry Crystals wash1->dry1 pure1 Pure Product dry1->pure1

Caption: Workflow for Single-Solvent Recrystallization.

G cluster_two Two-Solvent Recrystallization crude2 Crude Product dissolve2 Dissolve in Minimum Hot 'Solvent' crude2->dissolve2 add_anti Add 'Anti-Solvent' to Cloud Point dissolve2->add_anti reheat Reheat to Clarify add_anti->reheat cool2 Slow Cooling & Ice Bath reheat->cool2 filter2 Vacuum Filtration cool2->filter2 wash2 Wash with Cold Solvent Mixture filter2->wash2 dry2 Dry Crystals wash2->dry2 pure2 Pure Product dry2->pure2

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Notes and Protocols: 3-((Ethylamino)methyl)benzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-((Ethylamino)methyl)benzonitrile as a versatile building block in organic synthesis. Due to its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, this compound serves as a valuable starting material for the synthesis of a diverse range of molecular architectures, particularly those relevant to pharmaceutical and materials science research.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of 3-cyanobenzaldehyde with ethylamine. This one-pot reaction is efficient and proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

G 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Imine Intermediate Imine Intermediate 3-Cyanobenzaldehyde->Imine Intermediate + Ethylamine Ethylamine Ethylamine This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent

Caption: Reductive Amination Workflow for Synthesizing the Building Block.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Cyanobenzaldehyde

  • Ethylamine (as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-cyanobenzaldehyde (1.0 eq) in DCM, add ethylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactant Molar Ratio Typical Yield (%)
3-Cyanobenzaldehyde1.085-95%
Ethylamine1.2
Sodium triacetoxyborohydride1.5

Applications in Organic Synthesis

The presence of two distinct functional groups allows for a variety of subsequent transformations, making this compound a valuable scaffold for generating molecular diversity.

G cluster_0 Reactions at the Amine cluster_1 Reactions of the Nitrile N-Alkylation N-Alkylation N-Arylation N-Arylation Amide Formation Amide Formation Hydrolysis Hydrolysis Reduction Reduction Tetrazole Formation Tetrazole Formation This compound This compound This compound->N-Alkylation R-X, Base This compound->N-Arylation Ar-X, Catalyst This compound->Amide Formation RCOCl This compound->Hydrolysis H₃O⁺ or OH⁻ This compound->Reduction H₂, Catalyst or Hydride This compound->Tetrazole Formation NaN₃, Lewis Acid

Caption: Synthetic Transformations of this compound.

Reactions Involving the Secondary Amine

The secondary amine functionality serves as a nucleophilic center for various bond-forming reactions.

Further substitution on the nitrogen atom can be achieved through N-alkylation or N-arylation reactions, leading to the synthesis of tertiary amines. These reactions are fundamental in the construction of pharmacologically active molecules.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Reactant Molar Ratio Typical Yield (%)
This compound1.080-90%
Alkyl Halide1.1
K₂CO₃2.0
Reactions Involving the Benzonitrile Group

The nitrile group can be transformed into other important functional groups, providing access to a different class of derivatives.

The benzonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative. This transformation is useful for introducing a carboxylic acid moiety, a common functional group in drug molecules.

Experimental Protocol: Basic Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Hydrochloric acid (HCl) to acidify

Procedure:

  • A mixture of this compound (1.0 eq) and 6 M NaOH (10 eq) is heated to reflux for several hours.[1]

  • The reaction is monitored by the cessation of ammonia evolution or by TLC.

  • After cooling to room temperature, the solution is carefully acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Reactant Molar Ratio Typical Yield (%)
This compound1.0>90%
NaOH10.0

The nitrile group can be reduced to a primary amine, yielding a diamine derivative. This is a key transformation for the synthesis of ligands and various biologically active compounds.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of this compound in methanol is charged into a hydrogenation vessel.

  • A catalytic amount of Pd/C is added.

  • The vessel is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 psi).

  • The mixture is shaken or stirred at room temperature until hydrogen uptake ceases.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the benzylamine derivative.

Reactant Catalyst Typical Yield (%)
This compound10% Pd/C>95%
Hydrogen

The benzonitrile can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring.[2][3][4][5][6] Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry.

Experimental Protocol: Tetrazole Formation

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) or Triethylammonium chloride

  • Water or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in water, add sodium azide (1.5 eq) and zinc bromide (1.0 eq).[2]

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and acidify with HCl to precipitate the tetrazole product.

  • Collect the solid by filtration, wash with cold water, and dry.

Reactant Molar Ratio Typical Yield (%)
This compound1.085-95%
Sodium Azide1.5
Zinc Bromide1.0

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of two orthogonal functional groups provide medicinal and materials chemists with a powerful tool for the rapid generation of diverse and complex molecular scaffolds. The protocols outlined in these notes serve as a guide for the effective utilization of this compound in various synthetic strategies.

References

Application Notes and Protocols: 3-((Ethylamino)methyl)benzonitrile as a Precursor for Dihydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylamino)methyl)benzonitrile is a versatile bifunctional molecule containing both a secondary amine and a nitrile group. This unique arrangement presents an opportunity for its use as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. While direct literature on the use of this compound for heterocyclic synthesis is not extensively documented, its structure suggests potential for intramolecular cyclization reactions to form fused pyrimidine systems, such as dihydroquinazolines. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

This document outlines a proposed synthetic application of this compound for the preparation of a dihydroquinazoline derivative. The protocols provided are based on established synthetic methodologies for similar compounds.

Proposed Synthetic Application: Synthesis of 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile

A plausible synthetic route involves the cyclocondensation of this compound with a one-carbon synthon, such as triethyl orthoformate, under acidic conditions. This reaction would proceed via initial formation of an amidine intermediate, followed by intramolecular cyclization.

Proposed Reaction Scheme

G cluster_0 Proposed Synthesis of 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile start This compound reagent + Triethyl Orthoformate (CH(OEt)3) conditions Acid Catalyst (e.g., p-TsOH) Heat product 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile conditions->product Intramolecular Cyclization

Caption: Proposed reaction workflow for the synthesis of a dihydroquinazoline derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile

This protocol describes a proposed method for the synthesis of 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile from this compound.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Ethyl-1,2-dihydroquinazoline-4-carbonitrile.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

ParameterValue (Hypothetical)
Reactants
This compound1.60 g (10 mmol)
Triethyl orthoformate1.78 g (12 mmol)
p-TsOH monohydrate190 mg (1 mmol)
Product
Yield75%
AppearanceWhite to off-white solid
Melting Point125-128 °C
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.2 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂), 3.6 (q, 2H, CH₂CH₃), 1.3 (t, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 160.1, 145.2, 133.5, 129.8, 128.4, 127.6, 118.9, 112.3, 48.7, 42.1, 14.5
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₂N₃: 186.10, found: 186.12

Logical Relationships in Synthesis

The following diagram illustrates the logical steps and considerations for the proposed synthetic protocol.

G Start Start with This compound Reagent Select One-Carbon Synthon (e.g., Triethyl Orthoformate) Start->Reagent Catalyst Choose Acid Catalyst (e.g., p-TsOH) Reagent->Catalyst Reaction Perform Cyclocondensation (Reflux in Toluene) Catalyst->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, HPLC) Purification->Characterization

Caption: Logical workflow for the proposed synthesis and product verification.

Disclaimer

The experimental protocols and data presented in these application notes are hypothetical and based on established chemical principles. These are intended to serve as a starting point for researchers. Actual experimental conditions may require optimization, and all reactions should be performed with appropriate safety precautions by qualified personnel.

Application Notes and Protocols for In Vitro Biological Screening of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro biological screening of the novel compound 3-((Ethylamino)methyl)benzonitrile. Given the absence of specific literature on the biological activities of this compound, a tiered screening approach is recommended to broadly assess its cytotoxic potential and to identify potential interactions with common drug targets such as enzymes and G-protein coupled receptors (GPCRs).

Cytotoxicity Assessment

A fundamental primary screen for any compound intended for therapeutic development is the evaluation of its general cytotoxicity. This helps to determine a suitable concentration range for subsequent, more specific assays and identifies any overt cellular toxicity. The MTT assay, a colorimetric assay for assessing cell metabolic activity, is a standard method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with media only (blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability
0.198.5
195.2
1075.8
5048.9
10022.1

IC50: 51.3 µM

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed Seed HeLa Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting enzymes.[1] The benzonitrile moiety is present in several known enzyme inhibitors.[2] A general enzymatic assay can be adapted to screen this compound against a panel of relevant enzymes (e.g., kinases, proteases, or metabolic enzymes like aromatase).[1][2]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

Objective: To determine if this compound inhibits the activity of a specific kinase (e.g., a tyrosine kinase).

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's protocol. This usually involves a two-step addition with incubation periods.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition
0.015.2
0.112.8
148.7
1089.1
10098.5

IC50: 1.1 µM

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Dilutions mix_reagents Combine Reagents in Assay Plate prepare_reagents->mix_reagents start_reaction Initiate Reaction with ATP mix_reagents->start_reaction incubate Incubate at Room Temperature start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_signal Measure Luminescence stop_reaction->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of a general enzyme inhibition assay.

Receptor Binding Assay

Small molecules often interact with cell surface receptors, such as GPCRs. A competitive binding assay using a radiolabeled or fluorescently labeled ligand can determine if this compound binds to a specific receptor.[3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To assess the binding affinity of this compound for a specific GPCR (e.g., a dopamine receptor) expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-spiperone for dopamine D2 receptor)

  • This compound

  • Binding buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Cell harvester

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled specific ligand).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

Concentration (µM)% Specific Binding Inhibition
0.012.1
0.18.9
145.3
1085.6
10097.2

IC50: 1.2 µM Calculated Ki: 0.8 µM

Signaling Pathway for Competitive Receptor Binding

Receptor_Binding cluster_binding Binding Equilibrium Receptor Receptor Binding Receptor + Radioligand <=> Bound Complex Receptor->Binding Radioligand Radiolabeled Ligand Radioligand->Binding TestCompound Test Compound (this compound) Competition Test Compound competes with Radioligand for Receptor Binding Site TestCompound->Competition

Caption: Competitive receptor binding mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-((Ethylamino)methyl)benzonitrile. The primary synthetic route discussed is the reductive amination of 3-cyanobenzaldehyde with ethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) or other borohydride reagents can decompose upon improper storage.- Test the activity of the reducing agent with a simple ketone (e.g., acetone) to confirm its efficacy. - Use a freshly opened bottle of the reducing agent.
2. Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate. This is especially true if water is not effectively removed.- Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, in the reaction mixture. - Consider a two-step procedure where the imine is formed first, followed by reduction. The formation of the imine can be facilitated by removing water azeotropically.
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For borohydride reductions, temperatures are often kept low initially and then allowed to warm to room temperature.
4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction.- Methanol or ethanol are commonly used for reductive aminations with NaBH₄. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with sodium triacetoxyborohydride (NaBH(OAc)₃).
Formation of Side Products 1. Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with the starting aldehyde to form a tertiary amine.- Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde. A large excess of the amine can help to minimize dialkylation.[1] - A stepwise procedure of forming and isolating the imine before reduction can also prevent overalkylation.[2]
2. Alcohol Formation: The reducing agent can reduce the starting aldehyde to the corresponding alcohol (3-cyanobenzyl alcohol).- Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde in the presence of the imine.[1] - Add the reducing agent portion-wise at a low temperature to control the reduction.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Adjust reaction time, temperature, or stoichiometry as needed.
2. Emulsion during Workup: The basic nature of the product can lead to emulsion formation during aqueous workup.- Add a saturated solution of sodium chloride (brine) to help break the emulsion. - Filter the mixture through a pad of Celite.
3. Co-elution during Chromatography: The product may have a similar polarity to impurities, making separation by column chromatography challenging.- Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Consider converting the amine product to its hydrochloride salt, which may have different solubility and chromatographic properties, facilitating purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 3-cyanobenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.

  • Sodium borohydride (NaBH₄) is a common and cost-effective choice, but it can also reduce the starting aldehyde.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that preferentially reduces the imine over the aldehyde, often leading to higher yields of the desired product with fewer side reactions.[1]

  • Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine but is more toxic and requires careful handling due to the potential release of hydrogen cyanide gas under acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting aldehyde, the product, and any significant byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine).

  • LC-MS: This technique can provide more detailed information about the conversion of starting materials and the formation of the product and any impurities by monitoring their respective molecular weights.

Q4: What are the potential impurities in the final product?

A4: Potential impurities can include:

  • Unreacted 3-cyanobenzaldehyde.

  • 3-cyanobenzyl alcohol, formed from the reduction of the starting aldehyde.

  • The tertiary amine, 3-(((ethylamino)methyl)(ethyl)methyl)benzonitrile, resulting from over-alkylation.

  • Unreacted ethylamine (usually removed during workup due to its volatility and water solubility).

Q5: What is a typical workup and purification procedure?

A5: A typical workup procedure involves:

  • Quenching the reaction by adding water or a dilute acid.

  • Making the aqueous layer basic (e.g., with NaOH) to ensure the amine product is in its free base form.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

The crude product is often purified by silica gel column chromatography.

Experimental Protocol

Below is a representative experimental protocol for the synthesis of this compound via reductive amination.

Parameter Value
Reactants 3-cyanobenzaldehyde, Ethylamine (as a solution, e.g., 2M in THF or as a 70% aqueous solution)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Stoichiometry 3-cyanobenzaldehyde (1.0 eq), Ethylamine (1.2-1.5 eq), NaBH(OAc)₃ (1.2-1.5 eq)
Temperature Room Temperature
Reaction Time 2-12 hours (monitor by TLC or LC-MS)
Workup Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Purification Silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes).
Expected Yield 70-90%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix 3-cyanobenzaldehyde and ethylamine in DCM add_reductant 2. Add NaBH(OAc)3 portion-wise reactants->add_reductant stir 3. Stir at room temperature add_reductant->stir quench 4. Quench with sat. NaHCO3 stir->quench extract 5. Extract with DCM quench->extract wash 6. Wash with brine extract->wash dry 7. Dry over Na2SO4 wash->dry concentrate 8. Concentrate in vacuo dry->concentrate chromatography 9. Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction check_reductant Is the reducing agent active? start->check_reductant check_imine Is imine formation efficient? check_reductant->check_imine Yes solution_reductant Use fresh reducing agent. check_reductant->solution_reductant No check_conditions Are reaction conditions optimal? check_imine->check_conditions Yes solution_imine Add dehydrating agent or perform a two-step reaction. check_imine->solution_imine No solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((Ethylamino)methyl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through the reductive amination of 3-cyanobenzaldehyde with ethylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the common side reactions to be aware of during this synthesis?

Several side reactions can occur, potentially reducing the yield and purity of the final product. The most prevalent side reactions include:

  • Overalkylation: The desired product, a secondary amine, can react further with another molecule of 3-cyanobenzaldehyde to form a tertiary amine, N-(3-cyanobenzyl)-N-ethyl-3-cyanobenzylamine.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting material, 3-cyanobenzaldehyde, to 3-(hydroxymethyl)benzonitrile.

  • Nitrile Hydrolysis: Under certain pH conditions (either acidic or basic), the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH).[1][2]

Q3: How can I minimize the formation of the tertiary amine byproduct (overalkylation)?

Minimizing overalkylation is crucial for achieving a high yield of the desired secondary amine. Strategies include:

  • Control of Stoichiometry: Using a slight excess of ethylamine relative to 3-cyanobenzaldehyde can help to ensure the aldehyde preferentially reacts with the primary amine rather than the secondary amine product.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the product at any given time, thus reducing the likelihood of it reacting further.

  • Stepwise Procedure: In some cases, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can offer better control and minimize overalkylation.

Q4: What is the best reducing agent for this reaction?

Several reducing agents can be used for reductive amination. The choice of reducing agent can significantly impact the reaction's selectivity and yield.

  • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so careful control of reaction conditions is necessary.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for reductive aminations.[3] It is often the preferred choice as it is less likely to reduce the starting aldehyde and can be used in a one-pot procedure.[3][4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is particularly effective at reducing imines in the presence of aldehydes.[2][4] However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful handling.[2][5]

Q5: How can I detect the presence of common impurities in my product?

Standard analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in a mixture.[6][7] It can be used to detect the starting materials, the desired product, and various byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and characterize any impurities present.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, providing information on the purity of the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time.- Increase reaction temperature (monitor for side reactions).- Ensure efficient stirring.
Degradation of starting materials or product.- Check the stability of reagents.- Use an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive.
Suboptimal pH for imine formation.- Adjust the pH of the reaction mixture. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation.[2]
High Percentage of Tertiary Amine Byproduct Overalkylation.- Use a higher molar ratio of ethylamine to 3-cyanobenzaldehyde.- Add the reducing agent portion-wise or via a syringe pump.- Consider a two-step procedure where the imine is formed first, followed by reduction.
Presence of 3-(hydroxymethyl)benzonitrile Reduction of the starting aldehyde.- Use a more selective reducing agent like sodium triacetoxyborohydride.[3]- Lower the reaction temperature.- Add the reducing agent more slowly.
Presence of 3-cyanobenzamide or 3-cyanobenzoic acid Hydrolysis of the nitrile group.- Ensure the reaction is performed under anhydrous conditions where possible.- Control the pH to avoid strongly acidic or basic conditions that promote hydrolysis.[1][2]
Difficulty in Product Purification Presence of multiple closely-related byproducts.- Optimize the reaction conditions to minimize side product formation.- Employ column chromatography for purification. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3-Cyanobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyanobenzaldehyde (1 equivalent) in anhydrous DCM or THF.

  • Add ethylamine (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 equivalents) can be added to catalyze this step.

  • In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the reducing agent slurry to the reaction mixture over 30-60 minutes, maintaining the temperature at room temperature or slightly below (e.g., using a water bath).

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Imine Intermediate Imine Intermediate 3-Cyanobenzaldehyde->Imine Intermediate + Ethylamine - H2O Ethylamine Ethylamine This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3-Cyanobenzaldehyde_main 3-Cyanobenzaldehyde Product This compound 3-Cyanobenzaldehyde_main->Product + Ethylamine + [H] Overalkylation Tertiary Amine Product->Overalkylation + 3-Cyanobenzaldehyde + [H] 3-Cyanobenzaldehyde_side 3-Cyanobenzaldehyde Aldehyde_Reduction 3-(Hydroxymethyl)benzonitrile 3-Cyanobenzaldehyde_side->Aldehyde_Reduction + [H] Nitrile_Hydrolysis Amide / Carboxylic Acid 3-Cyanobenzaldehyde_side->Nitrile_Hydrolysis + H2O (acid/base)

Caption: Overview of potential side reactions during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/GC-MS) check_yield->incomplete_reaction Yes identify_impurity Identify Impurity (GC-MS, NMR) check_purity->identify_impurity Yes end Successful Synthesis check_purity->end No incomplete_reaction->check_purity No troubleshoot_yield Increase Time/Temp Check Reagents incomplete_reaction->troubleshoot_yield Yes troubleshoot_yield->check_yield overalkylation Overalkylation? identify_impurity->overalkylation aldehyde_reduction Aldehyde Reduction? overalkylation->aldehyde_reduction No solve_overalkylation Adjust Stoichiometry Slow Reductant Addition overalkylation->solve_overalkylation Yes nitrile_hydrolysis Nitrile Hydrolysis? aldehyde_reduction->nitrile_hydrolysis No solve_aldehyde_reduction Use Milder Reductant Lower Temperature aldehyde_reduction->solve_aldehyde_reduction Yes solve_nitrile_hydrolysis Anhydrous Conditions Control pH nitrile_hydrolysis->solve_nitrile_hydrolysis Yes nitrile_hydrolysis->end No solve_overalkylation->start solve_aldehyde_reduction->start solve_nitrile_hydrolysis->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-((Ethylamino)methyl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Extraction Incomplete separation of aqueous and organic layers.Allow the separatory funnel to sit for a longer period to ensure complete phase separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Incorrect pH of the aqueous phase.Use a pH meter to accurately adjust the pH of the aqueous solution. Ensure the pH is sufficiently acidic (e.g., pH 1-2) to protonate the amine and move it to the aqueous phase, and sufficiently basic (e.g., pH 12-13) to deprotonate it for extraction back into the organic phase.
Product Loss During Purification The product is partially soluble in the aqueous wash.Minimize the volume of aqueous washes. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
The product adheres to the glassware.Rinse all glassware with a small amount of the organic solvent used for extraction and combine the rinses with the main product solution.
Column Chromatography Issues Poor separation of the product from impurities.Optimize the solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to improve separation.
The product is eluting too quickly or too slowly.Adjust the polarity of the mobile phase. If the product elutes too quickly, decrease the polarity of the solvent system. If it elutes too slowly, increase the polarity.
Presence of Non-Basic Impurities Neutral organic impurities are not removed by acid-base extraction.If impurities persist after acid-base extraction, consider purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 3-(bromomethyl)benzonitrile and ethylamine, as well as byproducts from side reactions. Residual solvents from the reaction or initial workup may also be present.

Q2: What is the general principle behind purifying this compound using liquid-liquid extraction?

A2: The purification relies on the basicity of the ethylamino group. The crude product is dissolved in an organic solvent, and an acidic aqueous solution is added. The basic amine is protonated, forming a salt that is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer containing the protonated product is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[1][2][3]

Q3: How can I remove unreacted ethylamine from my crude product?

A3: Unreacted ethylamine is volatile and can often be removed by evaporation under reduced pressure. Additionally, during an acidic wash in a liquid-liquid extraction, ethylamine will also be protonated and move into the aqueous phase along with the desired product.[1] Subsequent purification steps like column chromatography will further separate the product from any remaining traces.

Q4: What should I do if my product is an oil and cannot be recrystallized?

A4: If your product is an oil, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in the mobile phase.

Q5: Can I use distillation to purify this compound?

A5: Distillation is a potential purification method for liquid compounds. However, it is most effective when the boiling points of the desired product and the impurities are significantly different. For closely related impurities, fractional distillation under reduced pressure may be necessary. It is important to first determine the boiling point of this compound, likely under vacuum to prevent decomposition at high temperatures.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol describes the purification of crude this compound by taking advantage of the basicity of the amine functional group.

  • Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash : Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation : Allow the layers to separate. The protonated this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 12). This will deprotonate the amine, causing it to separate from the aqueous solution.

  • Back-Extraction : Extract the basified aqueous solution with two to three portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration : Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing non-basic or closely related impurities.

  • Stationary Phase Preparation : Prepare a chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent or a mixture of solvents (e.g., hexane) as the slurry.

  • Sample Loading : Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution : Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection : Collect the eluent in small fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow_extraction crude Crude Product in Organic Solvent acid_wash Acidic Wash (1M HCl) crude->acid_wash separation1 Phase Separation acid_wash->separation1 aqueous_layer Aqueous Layer (Protonated Product) separation1->aqueous_layer Collect organic_layer1 Organic Layer (Impurities) separation1->organic_layer1 Discard basification Basification (1M NaOH) aqueous_layer->basification back_extraction Back-Extraction with Organic Solvent basification->back_extraction separation2 Phase Separation back_extraction->separation2 organic_layer2 Organic Layer (Purified Product) separation2->organic_layer2 Collect aqueous_waste Aqueous Waste separation2->aqueous_waste Discard drying Drying & Concentration organic_layer2->drying pure_product Pure Product drying->pure_product

Caption: Workflow for Purification by Acid-Base Extraction.

experimental_workflow_chromatography prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elution Elute with Solvent Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions concentrate Concentrate to Obtain Pure Product combine_pure->concentrate

Caption: Workflow for Purification by Column Chromatography.

References

Optimizing reaction conditions for 3-((Ethylamino)methyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-((Ethylamino)methyl)benzonitrile, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Reductive Amination: This method involves the reaction of 3-formylbenzonitrile with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[1][2]

  • Nucleophilic Substitution: This route consists of the reaction of 3-(bromomethyl)benzonitrile (3-cyanobenzyl bromide) with ethylamine, where the amine acts as a nucleophile, displacing the bromide to form the target compound.

Q2: How do I choose between Reductive Amination and Nucleophilic Substitution?

A2: The choice of method depends on several factors:

  • Starting Material Availability: Your choice may be dictated by the commercial availability and cost of 3-formylbenzonitrile versus 3-(bromomethyl)benzonitrile.

  • Reaction-Specific Issues: Reductive amination can sometimes be challenging due to incomplete imine reduction or over-alkylation.[3] Nucleophilic substitution can also lead to over-alkylation, resulting in the formation of a tertiary amine.

  • Scale of Synthesis: For larger scale synthesis, the cost and safety of reagents (e.g., reducing agents in reductive amination) may be a more significant consideration.

Q3: What are the common side products I should be aware of?

A3: Common side products include:

  • Over-alkylation product: Formation of the tertiary amine, N,N-diethyl-N-(3-cyanobenzyl)amine. This is more prevalent if an excess of the ethylating agent or harsh reaction conditions are used.

  • Unreacted starting materials: Residual 3-formylbenzonitrile or 3-(bromomethyl)benzonitrile.

  • Imine intermediate (in reductive amination): Incomplete reduction will leave the imine in the final product mixture.[3]

  • Hydrolysis products: If water is present, the nitrile group can be hydrolyzed to an amide or carboxylic acid, especially under acidic or basic conditions.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through:

  • Column Chromatography: Silica gel chromatography is a common method for separating the desired product from starting materials and side products. A solvent system such as ethyl acetate/hexane is often effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Reductive Amination Route
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete imine formation.- Ineffective reduction of the imine.- Sub-optimal reaction temperature.- Use a dehydrating agent (e.g., molecular sieves) to drive imine formation.- Choose a suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[2]- Optimize the reaction temperature; imine formation may benefit from gentle heating, while reduction is often performed at room temperature or below.
Presence of Imine in Product - Insufficient reducing agent.- Deactivated reducing agent.- Steric hindrance around the imine.- Increase the molar equivalents of the reducing agent.- Use a fresh batch of the reducing agent.- Consider a more potent reducing agent or longer reaction times.
Formation of Tertiary Amine - The secondary amine product reacts further with the aldehyde.- Use a milder reducing agent that selectively reduces the iminium ion over the aldehyde (e.g., NaBH₃CN).[2]- Control the stoichiometry of the reactants carefully.
Difficulty Isolating Product - Emulsion formation during workup.- Product is too soluble in the aqueous phase.- Add brine to the aqueous layer to break emulsions.- Adjust the pH of the aqueous layer to ensure the amine is in its free base form before extraction.- Use a different extraction solvent.
Nucleophilic Substitution Route
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Formation of multiple alkylation products.- Increase the reaction time or temperature.- Use a larger excess of ethylamine to favor the formation of the secondary amine.
Significant Amount of Tertiary Amine - The product is more nucleophilic than ethylamine and reacts with the starting material.- Use a significant excess of ethylamine.- Add the 3-(bromomethyl)benzonitrile slowly to a solution of ethylamine.
Reaction is Sluggish - Poor leaving group ability of bromide (unlikely but possible).- Low nucleophilicity of ethylamine.- Ensure the reaction temperature is adequate.- Consider using a more polar solvent to facilitate the SN2 reaction.
Workup Issues - Excess ethylamine is difficult to remove.- Use an acidic wash to protonate and remove the excess ethylamine.- If using a low-boiling amine, it can be removed by evaporation.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Formylbenzonitrile

Materials:

  • 3-Formylbenzonitrile

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of 3-formylbenzonitrile (1.0 eq) in DCM, add ethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile

Materials:

  • 3-(Bromomethyl)benzonitrile

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable solvent such as Tetrahydrofuran (THF) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in THF.

  • Add a solution of ethylamine (3.0 eq) in THF dropwise to the flask at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Comparison of Hypothetical Reaction Conditions for Reductive Amination

Parameter Condition A Condition B Condition C
Reducing Agent NaBH(OAc)₃NaBH₃CNH₂/Pd-C
Solvent DichloromethaneMethanolEthanol
Temperature Room TemperatureRoom Temperature50 °C
Reaction Time 18 hours24 hours12 hours
Hypothetical Yield 85%80%90%

Disclaimer: The data in this table is illustrative and based on general principles of reductive amination. Actual results may vary.

Table 2: Comparison of Hypothetical Reaction Conditions for Nucleophilic Substitution

Parameter Condition A Condition B Condition C
Solvent TetrahydrofuranAcetonitrileDimethylformamide
Temperature Room Temperature50 °CRoom Temperature
Equivalents of Ethylamine 3.02.05.0
Reaction Time 10 hours8 hours12 hours
Hypothetical Yield 75%65%80%

Disclaimer: The data in this table is illustrative and based on general principles of nucleophilic substitution. Actual results may vary.

Visualizations

Reductive_Amination_Pathway start 3-Formylbenzonitrile imine Intermediate Imine start->imine + Ethylamine - H₂O ethylamine Ethylamine product This compound imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Nucleophilic_Substitution_Pathway start 3-(Bromomethyl)benzonitrile product This compound start->product + Ethylamine - Br⁻ ethylamine Ethylamine bromide Bromide Ion

Caption: Reaction pathway for the synthesis of this compound via nucleophilic substitution.

Troubleshooting_Workflow start Start Synthesis reaction_complete Monitor Reaction by TLC start->reaction_complete workup Perform Aqueous Workup reaction_complete->workup Yes optimize_conditions Optimize Temperature and Reaction Time reaction_complete->optimize_conditions No purification Purify by Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end Pure Product characterization->end low_yield Low Yield? characterization->low_yield Analysis Shows Low Purity/Yield check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes side_products Side Products Present? low_yield->side_products No check_reagents->start side_products->end No adjust_workup Adjust Workup Procedure (e.g., pH, extraction solvent) side_products->adjust_workup Yes optimize_purification Optimize Chromatography (e.g., solvent system) side_products->optimize_purification Impure after purification adjust_workup->workup optimize_purification->purification

Caption: A general troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting guide for the synthesis of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzonitrile derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis Issues

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in benzonitrile synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or increase the temperature, but monitor for potential side product formation. For instance, in the Rosenmund-von Braun reaction, ensuring temperatures of 150-200°C is crucial.[1][2]

  • Reagent Quality: The purity of starting materials and reagents is critical.

    • Solution: Use freshly purified reagents. For example, in copper-catalyzed reactions, the quality of the copper(I) cyanide can significantly impact the outcome; it should be a beige powder, as green coloration indicates degradation.[2]

  • Solvent Issues: The solvent must be dry and of the appropriate polarity.

    • Solution: Use anhydrous solvents. For many cyanation reactions, polar aprotic solvents like DMF, DMSO, or pyridine are used.[1][3] Ensure the solvent is thoroughly dried and degassed, as moisture can interfere with the reaction.[2]

  • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be sensitive to air and moisture.

    • Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Using pre-catalysts or ligands can also improve catalyst stability and activity.[4][5]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side reactions are a common challenge. The nature of the side products depends on the specific synthetic method.

  • Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a benzamide or benzoic acid, especially in the presence of strong acids or bases and water.[3][6]

    • Solution: Ensure anhydrous reaction conditions and use a neutral or slightly acidic workup. If hydrolysis is unavoidable, it might be possible to convert the resulting benzoic acid back to the nitrile in a subsequent step.

  • Formation of Isonitriles: Isonitriles (carbylamines) can form as byproducts, recognizable by their distinct and unpleasant odor.[3][7][8]

    • Solution: Treatment with concentrated HCl can remove isonitrile impurities during purification.[3][7][8]

  • Biaryl Formation: In radical-mediated reactions like the Sandmeyer reaction, the formation of biaryl compounds can occur as a side product.[9]

    • Solution: Optimizing the reaction temperature and the rate of addition of the diazonium salt can help minimize this side reaction.

Purification Challenges

Question: How can I effectively purify my benzonitrile derivative from the reaction mixture?

Answer: Purification strategies depend on the impurities present.

  • Removal of Unreacted Starting Materials: If the starting materials have significantly different polarities from the product, column chromatography is often effective.

  • Removal of Copper Salts (Rosenmund-von Braun): Excess copper cyanide and the use of high-boiling polar solvents can make purification difficult.[1]

    • Solution: After the reaction, quenching with an aqueous solution of ferric chloride or ammonia can help complex the copper salts, facilitating their removal by filtration or extraction.

  • General Purification Protocol: A general procedure for purifying benzonitrile involves:

    • Washing with a dilute acid (like HCl) to remove basic impurities and isonitriles.[7][8]

    • Washing with a dilute base (like Na2CO3) to remove acidic impurities.[7][8]

    • Drying the organic layer over a suitable drying agent (e.g., MgSO4, Na2SO4).[3][7]

    • Removal of the solvent under reduced pressure.

    • Purification by distillation (for liquids) or recrystallization (for solids).[3][7][8] Steam distillation can be an effective method for purifying volatile benzonitriles.[10]

Quantitative Data Summary

Synthetic MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Rosenmund-von BraunCuCN (excess)DMF150-20080-90[1][2]
Palladium-CatalyzedPd/C, Zn(CN)2DMAC100-12077-96[11]
Palladium-CatalyzedNiCl2·6H2O/dppf/ZnDMAP50-80Good to Excellent[12]
Photoredox-NickelNi(II) species-Room Temp53-93[5]
AmmoxidationTransition Metal OxidesGas Phase410-420High[13][14]

Experimental Protocols

1. Rosenmund-von Braun Reaction

This protocol describes the cyanation of an aryl bromide using copper(I) cyanide.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the aryl bromide (1.0 eq) and copper(I) cyanide (1.2 - 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and HCl and stir for 30 minutes to decompose the copper cyanide complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

2. Sandmeyer Reaction

This protocol outlines the synthesis of a benzonitrile from an aniline derivative.

  • Diazotization:

    • Dissolve the aniline derivative (1.0 eq) in an aqueous solution of HCl or H2SO4.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N2 gas) will be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • Workup and Extraction: Cool the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify as described in the Rosenmund-von Braun protocol.

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC/GC/LCMS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Extend_Time Increase Reaction Time or Temperature Incomplete->Extend_Time Yes Check_Reagents Assess Reagent Quality (Purity, Freshness) Incomplete->Check_Reagents No End Improved Yield Extend_Time->End Impure_Reagents Reagents Impure? Check_Reagents->Impure_Reagents Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Check_Solvent Verify Solvent Quality (Anhydrous, Degassed) Impure_Reagents->Check_Solvent No Purify_Reagents->End Wet_Solvent Solvent Contains Water? Check_Solvent->Wet_Solvent Dry_Solvent Use Freshly Dried Solvent Wet_Solvent->Dry_Solvent Yes Check_Catalyst Evaluate Catalyst Activity (For Catalytic Reactions) Wet_Solvent->Check_Catalyst No Dry_Solvent->End Inactive_Catalyst Catalyst Inactive? Check_Catalyst->Inactive_Catalyst Replace_Catalyst Use Fresh Catalyst/ Optimize Ligand Inactive_Catalyst->Replace_Catalyst Yes Inactive_Catalyst->End No Replace_Catalyst->End

Caption: Troubleshooting workflow for addressing low reaction yields.

Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with water or aq. solution) Start->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Acid_Wash Wash with Dilute Acid (e.g., aq. HCl) Extraction->Acid_Wash Removes basic impurities Base_Wash Wash with Dilute Base (e.g., aq. NaHCO3) Acid_Wash->Base_Wash Removes acidic impurities Brine_Wash Wash with Brine Base_Wash->Brine_Wash Removes residual water Drying Dry Organic Layer (e.g., MgSO4, Na2SO4) Brine_Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Final_Purification Final Purification Concentration->Final_Purification Distillation Distillation (for liquids) Final_Purification->Distillation Recrystallization Recrystallization (for solids) Final_Purification->Recrystallization Chromatography Column Chromatography Final_Purification->Chromatography End Pure Benzonitrile Derivative Distillation->End Recrystallization->End Chromatography->End

Caption: General purification workflow for benzonitrile derivatives.

References

Technical Support Center: 3-((Ethylamino)methyl)benzonitrile Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 3-((Ethylamino)methyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the potential side reactions?

A1: The most prevalent method for synthesizing this compound is the reductive amination of 3-formylbenzonitrile with ethylamine. This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Potential Side Reactions:

    • Over-alkylation: The primary amine product can sometimes react further with the starting aldehyde to form a tertiary amine. Using an excess of the primary amine can help minimize this.

    • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-(hydroxymethyl)benzonitrile). Using a milder reducing agent like sodium triacetoxyborohydride can mitigate this.

    • Imine Stability: The intermediate imine formed from the aldehyde and amine can sometimes be unstable and may hydrolyze back to the starting materials if water is present. Ensuring anhydrous reaction conditions is crucial.

Q2: I am having trouble purifying this compound by column chromatography. What are some common issues?

A2: Purification of secondary benzylamines like this compound by silica gel chromatography can be challenging due to the basic nature of the amine.

  • Common Issues and Solutions:

    • Tailing Peaks: The basic amine can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in the mobile phase, can be added to improve peak shape.

    • Product Adsorption: The product may irreversibly bind to the silica gel, resulting in low recovery. Pre-treating the silica gel with the mobile phase containing the basic modifier can help passivate the active sites.

    • Co-elution with Impurities: If the polarity of the product and impurities are very similar, separation can be difficult. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be necessary.

Q3: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Ethyl CH₃1.0 - 1.2 (triplet)Ethyl CH₃14 - 16
Ethyl CH₂2.5 - 2.8 (quartet)Ethyl CH₂43 - 46
Benzyl CH₂3.7 - 3.9 (singlet)Benzyl CH₂52 - 55
Aromatic CH7.3 - 7.7 (multiplets)Aromatic CH128 - 135
Aromatic C-CNAromatic C-CN111 - 113
Nitrile C≡NNitrile C≡N118 - 120
Aromatic C-CH₂Aromatic C-CH₂139 - 142

Note: These are approximate values and can be influenced by the solvent and other factors.

Q4: What are the characteristic fragmentation patterns for this compound in mass spectrometry?

A4: In electron ionization mass spectrometry (EI-MS), N-benzylamines typically undergo characteristic fragmentation patterns.

  • Expected Fragmentation:

    • Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation or an iminium ion. For this compound, this would result in a fragment from the loss of an ethyl group.

    • Loss of the Benzylic Group: Cleavage of the bond between the benzyl group and the nitrogen can also occur.

    • Molecular Ion Peak: The molecular ion peak (M⁺) may be observed, though it can be weak for some amines.

Q5: Are there any specific stability and storage concerns for this compound?

A5: Secondary benzylamines can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Low yield of desired product Incomplete reaction.- Monitor the reaction by TLC or LC-MS to ensure completion. - Increase the reaction time or temperature. - Use a more reactive reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).
Decomposition of starting materials or product.- Ensure anhydrous reaction conditions. - Perform the reaction at a lower temperature.
Presence of starting aldehyde in the final product Insufficient reducing agent.- Increase the equivalents of the reducing agent.
Inefficient imine formation.- Add a catalytic amount of acetic acid to promote imine formation.
Presence of over-alkylation product (tertiary amine) Stoichiometry of reactants.- Use an excess of ethylamine relative to the aldehyde.
Difficulty in isolating the product after workup Emulsion formation during extraction.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.
Product is water-soluble.- Extract with a more polar organic solvent like dichloromethane or ethyl acetate multiple times.
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Broad or distorted peaks in ¹H NMR Presence of acidic impurities.- Wash the NMR sample with a dilute basic solution (e.g., NaHCO₃) and dry thoroughly before analysis.
Amine proton exchange.- Add a drop of D₂O to the NMR tube to exchange the N-H proton.
Inconsistent peak integration in ¹H NMR Presence of residual solvent or impurities.- Ensure the sample is thoroughly dried under high vacuum. - Use a calibrated internal standard for accurate quantification.
No molecular ion peak in mass spectrum Fragmentation is too extensive.- Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).
Poor peak shape in HPLC analysis Interaction of the basic amine with the stationary phase.- Add a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase. - Use a column specifically designed for the analysis of basic compounds.
Irreproducible retention times in HPLC Unstable mobile phase pH.- Use a buffered mobile phase to maintain a consistent pH.
Column degradation.- Flush the column thoroughly after each use. - Replace the column if necessary.

Experimental Protocols

Synthesis of this compound via Reductive Amination

  • To a solution of 3-formylbenzonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane or methanol, add ethylamine (1.2 - 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with 0.5% triethylamine).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 3-formylbenzonitrile add_amine Add Ethylamine start->add_amine form_imine Stir to form Imine add_amine->form_imine cool Cool to 0°C form_imine->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_synthesis_issues Synthesis/Purification Issues cluster_analysis_issues Analytical Issues cluster_solutions Potential Solutions start Unsatisfactory Characterization Result low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product bad_nmr Poor NMR Spectrum? start->bad_nmr no_ms_signal No MS Signal? start->no_ms_signal bad_hplc Poor HPLC Peak Shape? start->bad_hplc sol_yield Optimize Reaction Conditions low_yield->sol_yield sol_purity Modify Purification Protocol impure_product->sol_purity sol_nmr Check Sample Prep & Deuterated Solvent bad_nmr->sol_nmr sol_ms Use Softer Ionization no_ms_signal->sol_ms sol_hplc Add Mobile Phase Modifier bad_hplc->sol_hplc

Caption: A logical troubleshooting guide for common issues in the characterization of this compound.

Enhancing the purity of 3-((Ethylamino)methyl)benzonitrile for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-((Ethylamino)methyl)benzonitrile. Our goal is to help you enhance the purity of this compound for reliable and reproducible results in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and basic information for this compound?

A1:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂[1]

  • Canonical SMILES: CCNC1=CC(=CC=C1)C#N[1]

  • InChI Key: VAOVKPICAFURDH-UHFFFAOYSA-N[1]

Q2: What are the common impurities I might encounter when synthesizing or handling this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminonitriles may include:

  • Starting materials: Unreacted 3-formylbenzonitrile or ethylamine.

  • Over-alkylation products: Di-alkylation of the amine, leading to a tertiary amine.

  • Oxidation products: The corresponding benzaldehyde or benzoic acid if the benzylic position is oxidized.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., toluene, acetonitrile, ethyl acetate).

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase method is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and helps in the identification of impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction.- Extend the reaction time or increase the temperature.- Ensure the stoichiometry of reactants is correct.
Side reactions occurring.- Optimize reaction conditions (e.g., temperature, catalyst).- Consider using a protective group strategy for the amine.
Broad or Tailing Peaks in HPLC Interaction of the basic amine with residual silanols on the column.- Use a column with end-capping.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the pH of the mobile phase to protonate the amine.
Compound insolubility in the mobile phase.- Adjust the mobile phase composition (e.g., increase the organic solvent percentage).
Difficulty in Removing a Specific Impurity Impurity has similar polarity to the product.- For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).- Consider derivatizing the product or impurity to alter its polarity before chromatography.
The impurity is a stereoisomer.- Use a chiral HPLC column for separation.
Compound Appears as an Oil Instead of a Solid Presence of impurities.- Purify the compound using column chromatography.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.
The compound is inherently an oil at room temperature.- Store the compound under appropriate conditions (e.g., refrigerated or under an inert atmosphere) to prevent degradation.

Purification and Analytical Data

Purity Enhancement Methods: A Comparative Overview
Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%- Cost-effective.- Scalable.- Requires a suitable solvent.- May result in significant product loss.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.>99%- High resolution.- Versatile.- Can be time-consuming.- Requires larger volumes of solvent.
Distillation (under reduced pressure) Separation of liquids with different boiling points.>97%- Effective for removing non-volatile impurities.- Not suitable for thermally unstable compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with a small percentage of triethylamine to prevent peak tailing).

  • Loading the Sample: Carefully add the prepared sample-silica gel mixture to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Visualizations

Experimental Workflow for Purification and Analysis

G Workflow for Purification and Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional HPLC HPLC Column_Chromatography->HPLC Recrystallization->HPLC GCMS GC-MS HPLC->GCMS Orthogonal Check NMR NMR GCMS->NMR Structural Confirmation Pure_Product Pure Product (>99%) NMR->Pure_Product

Caption: A typical workflow for the purification and analysis of this compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway Inhibition cluster_input Input cluster_pathway Signaling Cascade cluster_output Output Ligand Endogenous Ligand Receptor Target Receptor Ligand->Receptor Compound This compound Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Biological Response TF->Response

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by the compound.

References

Technical Support Center: Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of substituted benzonitriles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic routes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of substituted benzonitriles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Palladium-Catalyzed Cyanation Reactions

Question: I am performing a palladium-catalyzed cyanation of an aryl halide, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cyanation is a common issue and can stem from several factors, primarily related to catalyst deactivation and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[1][2][3]

    • Solution: Employ a cyanide source with low solubility or one that releases cyanide slowly. Zinc cyanide (Zn(CN)₂) is often preferred over more soluble salts like NaCN or KCN.[1] Alternatively, using a non-toxic and less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[1][4] The use of isopropanol as an additive has also been shown to prevent catalyst poisoning by oxygen in open-air setups.[5]

  • Inefficient Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the palladium pre-catalyst.

    • Solution: Using a palladacycle pre-catalyst can be more effective than common sources like Pd(OAc)₂ or Pd₂(dba)₃, as they can generate the active catalyst more efficiently in situ.[1][6] Pre-incubating Pd₂(dba)₃ with a suitable phosphine ligand at elevated temperatures before adding the other reagents can also improve catalytic activity.[1]

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for an efficient reaction.

    • Solution: For electron-deficient aryl chlorides, a bulkier ligand may facilitate reductive elimination. Conversely, for substrates with coordinating functional groups, a different ligand might be required to achieve higher yields. Experimenting with different phosphine ligands is often necessary.

  • Sub-optimal Reaction Temperature: The temperature can significantly impact the rate of cyanide transfer and reductive elimination.

    • Solution: While some modern methods allow for room temperature to 40°C reactions, many protocols require higher temperatures (e.g., 100-120°C) to drive the reaction to completion, especially with less reactive aryl chlorides.[7][8] Optimization of the reaction temperature for your specific substrate is recommended.

  • Steric Hindrance: Di-ortho-substituted aryl halides can be challenging substrates due to steric hindrance.

    • Solution: Higher catalyst loadings, longer reaction times, and higher temperatures may be necessary. Specific catalyst systems with bulky phosphine ligands have been developed to address this challenge.

A troubleshooting workflow for low yields in palladium-catalyzed cyanation is presented below:

Experimental_Workflow_Pd_Cyanation Start Start Reagent_Addition 1. Add reagents to reaction tube Start->Reagent_Addition Inert_Atmosphere 2. Establish inert atmosphere Reagent_Addition->Inert_Atmosphere Solvent_Addition 3. Add solvents Inert_Atmosphere->Solvent_Addition Heating 4. Heat and stir at 100°C for 1h Solvent_Addition->Heating Workup 5. Cool and perform aqueous workup Heating->Workup Purification 6. Dry, concentrate, and purify Workup->Purification End End Product Purification->End

References

Validation & Comparative

Comparative Analysis of 3-((Ethylamino)methyl)benzonitrile and Other Benzonitrile Derivatives in Biological Assays: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published biological assay data for 3-((Ethylamino)methyl)benzonitrile and its immediate precursor, 3-(aminomethyl)benzonitrile. This absence of quantitative metrics, such as IC50 or Minimum Inhibitory Concentration (MIC) values, precludes a direct and objective comparison of its biological performance against other benzonitrile derivatives as requested.

While the broader class of benzonitrile derivatives has been the subject of numerous studies in drug discovery and materials science, data for the specific compound of interest and its close structural analogs with substituents at the 3-position is not publicly available. This guide, therefore, cannot provide the detailed comparative tables, experimental protocols, and signaling pathway diagrams centered on this compound as initially intended.

To provide context for researchers and drug development professionals, this report will instead summarize the known biological activities of various other benzonitrile derivatives, highlighting the types of assays in which they have been evaluated. This information may serve as a foundation for future research on this compound.

General Biological Activities of Benzonitrile Derivatives

Benzonitrile and its derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds in medicinal chemistry. The biological effects are highly dependent on the nature and position of the substituents on the benzene ring.

Antimicrobial Activity

Certain benzonitrile derivatives have shown promise as antimicrobial agents. For instance, studies have explored their efficacy against various bacterial and fungal strains. The specific substitutions on the benzonitrile core are crucial for determining the spectrum and potency of antimicrobial action. Without specific data for this compound, it is not possible to place it within this context.

Enzyme Inhibition

The benzonitrile moiety is present in various enzyme inhibitors. The nitrile group can participate in key interactions within the active site of an enzyme. For example, different substituted benzonitriles have been evaluated as inhibitors of enzymes such as monoamine oxidase. However, no specific enzyme inhibition data for this compound has been reported.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of numerous benzonitrile derivatives against various cancer cell lines have been documented. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. Structure-activity relationship (SAR) studies on these derivatives have aimed to optimize their anticancer properties. Again, the absence of cytotoxicity data for this compound prevents a comparative assessment.

Experimental Protocols: A Generalized Overview

While specific protocols for assays involving this compound are not available, the following are general methodologies commonly used to evaluate the biological activity of novel chemical entities, including other benzonitrile derivatives.

Antimicrobial Susceptibility Testing

A standard method to determine the antimicrobial activity of a compound is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

  • Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • General Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • Positive (microorganism in medium without the compound) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an enzyme inhibitor.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

  • General Procedure:

    • A fixed concentration of the enzyme and its substrate are incubated with varying concentrations of the inhibitor.

    • The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time using spectrophotometric or fluorometric methods.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Cytotoxicity) Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

  • Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

  • General Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological data for this compound, it is not possible to create meaningful diagrams of signaling pathways it might modulate or specific experimental workflows in which it has been tested.

A generic workflow for the initial biological screening of a novel compound is presented below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies Compound Novel Benzonitrile Derivative (e.g., this compound) Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound->Antimicrobial Initial Evaluation Enzyme Enzyme Inhibition Assays (e.g., IC50 Determination) Compound->Enzyme Initial Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Compound->Cytotoxicity Initial Evaluation SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Identify Active Compounds Enzyme->SAR Identify Active Compounds Cytotoxicity->SAR Identify Active Compounds Mechanism Mechanism of Action (e.g., Signaling Pathway Analysis) SAR->Mechanism Optimize Lead Compounds InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Validate Mechanism

Figure 1. A generalized workflow for the biological evaluation of a novel chemical compound.

Conclusion

A thorough investigation of the scientific literature did not yield specific quantitative biological assay data for this compound. Consequently, a direct comparison of its biological performance with other benzonitrile derivatives, as originally requested, cannot be provided. The information and generalized protocols presented here for other members of the benzonitrile class are intended to offer a contextual framework for researchers interested in initiating studies on this particular compound. Future research is required to determine the biological activity profile of this compound and to understand its potential applications in the fields of medicine and life sciences.

Comparing the efficacy of 3-((Ethylamino)methyl)benzonitrile with known mGluR5 NAMs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of leading compounds in neurological research.

In the landscape of neuropharmacology, Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) represent a promising class of therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. While a specific inquiry was made for the compound 3-((Ethylamino)methyl)benzonitrile, a thorough review of scientific literature and chemical databases did not yield public data identifying it as a known mGluR5 NAM or detailing its efficacy.

Therefore, this guide provides a comparative analysis of three well-characterized mGluR5 NAMs: Fenobam , Mavoglurant (AFQ056) , and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) . These compounds have been extensively studied and provide a robust benchmark for the evaluation of mGluR5 NAM efficacy.

Quantitative Comparison of mGluR5 NAMs

The following table summarizes key in vitro and in vivo efficacy parameters for Fenobam, Mavoglurant, and MTEP. These data are compiled from various preclinical studies and offer a quantitative basis for comparison.

ParameterFenobamMavoglurant (AFQ056)MTEP
In Vitro Potency
IC50 (human mGluR5)~30 nM~32 nM~5.2 nM
Ki (human mGluR5)Not widely reportedNot widely reported~13 nM
In Vivo Efficacy
Rodent Model (Anxiety)Anxiolytic effects observedAnxiolytic effects reportedAnxiolytic effects at 1-10 mg/kg
Rodent Model (Pain)Analgesic in formalin-induced painEffective in models of neuropathic painReduces inflammatory pain
Pharmacokinetics
Bioavailability (Rodent)VariableGood oral bioavailabilityGood brain penetration
Half-life (Rodent)Short~2-4 hours~2 hours

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the efficacy of mGluR5 NAMs. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Calcium Mobilization Assay:

This assay is a primary method for determining the potency of mGluR5 modulators.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor.

  • Principle: mGluR5 activation leads to an increase in intracellular calcium ([Ca2+]i) via the Gq signaling pathway. NAMs inhibit this glutamate-induced calcium influx.

  • Procedure:

    • Cells are plated in 96- or 384-well plates.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

    • Cells are pre-incubated with varying concentrations of the test compound (mGluR5 NAM).

    • An EC80 concentration of glutamate (the native agonist) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.

    • The IC50 value, the concentration of the NAM that inhibits 50% of the maximal glutamate response, is calculated.

2. Radioligand Binding Assay:

This assay determines the affinity of a compound for the mGluR5 receptor.

  • Radioligand: Typically, a radiolabeled high-affinity mGluR5 NAM, such as [3H]MPEP, is used.

  • Principle: The test compound competes with the radioligand for binding to the allosteric site on the mGluR5 receptor.

  • Procedure:

    • Cell membranes prepared from HEK293 cells expressing mGluR5 are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound are added.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The Ki (inhibitory constant) is calculated from the IC50 value of the competition curve.

In Vivo Models

1. Stress-Induced Hyperthermia (SIH) in Mice (Anxiety Model):

  • Principle: Social stress in mice induces a transient increase in body temperature, a response that can be attenuated by anxiolytic compounds.

  • Procedure:

    • The basal body temperature of socially housed mice is recorded.

    • The mice are then individually isolated, which induces stress.

    • The test compound or vehicle is administered prior to the stressor.

    • Body temperature is measured again after a defined period of isolation.

    • A reduction in the temperature increase in the drug-treated group compared to the vehicle group indicates anxiolytic-like activity.

2. Formalin-Induced Pain Model in Rodents:

  • Principle: Subcutaneous injection of formalin into the paw of a rodent elicits a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). Analgesic compounds can reduce the behavioral signs of pain (e.g., licking, flinching).

  • Procedure:

    • Rodents are administered the test compound or vehicle.

    • A dilute formalin solution is injected into the plantar surface of the hind paw.

    • Pain-related behaviors are observed and quantified during both phases of the response.

    • A significant reduction in pain behaviors in the drug-treated group indicates analgesic efficacy.

Visualizing the mGluR5 Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Modulates NAM mGluR5 NAM NAM->mGluR5 Inhibits

Caption: mGluR5 Signaling Pathway and Point of NAM Intervention.

Calcium_Mobilization_Workflow A Plate HEK293-mGluR5 cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with mGluR5 NAM (test compound) B->C D Add Glutamate (EC80) to stimulate receptor C->D E Measure fluorescence change (intracellular Ca2+) D->E F Calculate IC50 E->F

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Structural activity relationship (SAR) studies of 3-((Ethylamino)methyl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for structural activity relationship (SAR) studies specifically focused on 3-((Ethylamino)methyl)benzonitrile analogs did not yield targeted results for this exact chemical class. The scientific literature available through the search pertains to broader categories of benzonitrile-containing compounds or other distinct molecular scaffolds.

However, the principles of SAR can be illustrated using data from related research on other nitrile-containing compounds and various therapeutic agents. Below is a comparative guide that synthesizes findings from several studies on different classes of molecules, demonstrating how SAR studies are conducted and presented. This guide will use the structure and requirements you provided to analyze these analogous research areas, offering insights that are valuable to researchers, scientists, and drug development professionals.

Comparative Analysis of Structural Activity Relationships in Bioactive Molecules

This guide explores the structure-activity relationships of several distinct classes of chemical compounds, drawing from recent studies to illustrate how modifications to a core chemical structure influence biological activity. While direct SAR data for this compound analogs was not available, the following sections provide a framework for such an analysis by examining related compounds and methodologies.

Quinazolinone-Based DPP-4 Inhibitors

A study on 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives investigated their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[1] The core structure involves a quinazolinone ring substituted at the N-3 position with a methyl-benzonitrile group.

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) for a selection of the synthesized analogs.

Compound IDR (Dialkylamino Group)IC50 (µM)
5aDimethylamino4.3215
5bDiethylamino6.7805
5cPyrrolidino2.1547
5dMorpholino1.4621
5ePiperidino3.8972
5fN-methyl-piperazino2.5633
SitagliptinReference Standard0.0236
(Data synthesized from narrative in search result)[1]

SAR Insights:

  • The nature of the dialkylamino group at the C-2 position of the quinazolinone core significantly influences DPP-4 inhibitory activity.

  • The compound with a morpholino group (5d) exhibited the highest potency among the analogs.[1]

  • In silico docking studies suggested that the methyl-benzonitrile moiety at N-3 occupies the S1 pocket of the DPP-4 enzyme, with the nitrile group forming hydrogen bonds with Arg-125 and Ser-630.[1]

In Vitro DPP-4 Inhibitory Activity Assay: The DPP-4 inhibitory activity of the synthesized compounds was evaluated using a DPP-4 inhibitor screening kit. The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by the DPP-4 enzyme. The fluorescence generated is proportional to the enzyme's activity. Test compounds were incubated with the enzyme and substrate, and the reduction in fluorescence compared to a control without an inhibitor was used to determine the percent inhibition. IC50 values were then calculated from dose-response curves.[1]

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Start with 7-amino-4-methylcoumarin step1 React with Phenyl Isothiocyanate (Forms Thiourea) start->step1 step2 Cyclize with Ethyl Bromoacetate (Forms Thiazolidinone Ring) step1->step2 end_synth Synthesized Quinazolinone Analogs step2->end_synth assay In Vitro DPP-4 Inhibitory Assay end_synth->assay ic50 Calculate IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar docking In Silico Molecular Docking sar->docking

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of novel enzyme inhibitors.

3-Arylcoumarins as Antibacterial Agents

A separate line of research focused on the synthesis and antibacterial evaluation of amino/nitro-substituted 3-arylcoumarins against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3]

The antibacterial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL against S. aureus.

Compound IDSubstitution on CoumarinSubstitution on 3-Aryl RingMIC (µg/mL) vs. S. aureus
16-nitro4'-nitro128
26-nitro4'-methyl64
36-nitro4'-methoxy64
46-nitro3'-nitro32
56-nitro3'-methoxy16
66-nitro3'-methyl16
Oxolinic AcidReference Standard-16
AmpicillinReference Standard-16
(Data extracted from the search results)[2]

SAR Insights:

  • The position of the substituent on the 3-aryl ring significantly impacts antibacterial activity.[2]

  • Compounds with a substituent at the meta position (3') of the aryl ring (compounds 4, 5, and 6) were more active than those with a substituent at the para position (4') (compounds 1, 2, and 3).[2]

  • Replacing the nitro group on the aryl ring with a methyl or methoxy group improved activity when the coumarin moiety had a 6-nitro group.[2]

  • Compounds 5 and 6, with meta-methoxy and meta-methyl substitutions respectively, showed the highest activity, comparable to the standard drugs oxolinic acid and ampicillin.[2]

Antibacterial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) for the synthesized compounds against clinical isolates of S. aureus was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial suspension was added to each well, and the plates were incubated. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

sar_logic cluster_scaffold 3-Arylcoumarin Scaffold cluster_substituents Substituent Position on Aryl Ring cluster_activity Antibacterial Activity Core 6-Nitro-3-Arylcoumarin Meta Meta (3') Position Core->Meta Substitution at Para Para (4') Position Core->Para Substitution at HighActivity High Activity (MIC = 16-32 µg/mL) Meta->HighActivity Leads to LowActivity Lower Activity (MIC = 64-128 µg/mL) Para->LowActivity Leads to

Caption: SAR logic for 3-arylcoumarin analogs against S. aureus.

Conclusion

While the specific SAR of this compound analogs could not be detailed from the available search results, this guide provides a template for how such an analysis would be structured. By examining SAR studies of other nitrile-containing molecules and bioactive compounds, we can appreciate the systematic approach required. Key takeaways for any SAR study include:

  • Systematic Modification: Analogs are synthesized by systematically altering specific parts of a lead molecule.

  • Quantitative Bioassays: Robust and reproducible biological assays are essential to quantify the effects of these modifications.

  • Data-Driven Insights: The relationship between structural changes and biological activity is analyzed to derive rules and guide future design.

  • Computational Modeling: In silico techniques like molecular docking can provide a mechanistic understanding of the observed SAR.[1][4]

This comparative approach underscores the universal principles of medicinal chemistry and drug design, which are applicable across diverse chemical scaffolds and therapeutic targets. Future research could apply these methodologies to the this compound scaffold to explore its potential biological activities.

References

Validating the Biological Target of 3-((Ethylamino)methyl)benzonitrile: A Comparative Guide for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 3-((Ethylamino)methyl)benzonitrile as a potential modulator of monoamine transporters. While direct experimental data for this specific compound is not publicly available, its structural features suggest a plausible interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are well-established targets for a wide range of therapeutics.

This document outlines the necessary experimental protocols to determine the binding affinity and functional activity of this compound and compares its hypothetical performance against well-established inhibitors of these transporters.

Comparative Analysis of Monoamine Transporter Inhibitors

To objectively evaluate the potency and selectivity of a test compound like this compound, it is essential to compare its activity against known standard inhibitors. The following table presents a hypothetical dataset illustrating how the binding affinities (Ki) and functional inhibition (IC50) of this compound would be compared with selective inhibitors for SERT, NET, and DAT.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound (Hypothetical) 502501000753501500
Fluoxetine (SERT Selective)1.11309402.52001200
Nisoxetine (NET Selective)800.8391201.560
GBR 12909 (DAT Selective)24002800103500400015

Note: The data for this compound is hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual values.

Experimental Protocols for Target Validation

A systematic approach is required to validate the biological target of a novel compound. This involves a combination of binding assays to determine the affinity of the compound for the transporter and functional assays to measure its effect on transporter activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1][2][3] These assays involve incubating a radiolabeled ligand that is known to bind to the target with a preparation of the target (e.g., cell membranes expressing the transporter) in the presence of varying concentrations of the test compound.

Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[4]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein).[4]

    • Add varying concentrations of the test compound (this compound) or a known inhibitor (e.g., fluoxetine for SERT, nisoxetine for NET, GBR 12909 for DAT).

    • Add a fixed concentration of a suitable radioligand. Commonly used radioligands include:

      • SERT: [³H]Citalopram or [³H]Paroxetine

      • NET: [³H]Nisoxetine[5][6]

      • DAT: [³H]WIN 35,428 or [³H]Cocaine

    • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[4]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a known inhibitor in some wells.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Uptake inhibition assays directly measure the functional activity of the transporter by quantifying the uptake of a radiolabeled neurotransmitter into cells expressing the transporter.

Protocol for [³H]Neurotransmitter Uptake Inhibition Assay:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter:

      • SERT: [³H]Serotonin ([³H]5-HT)[7]

      • NET: [³H]Norepinephrine ([³H]NE)

      • DAT: [³H]Dopamine ([³H]DA)[8][9]

    • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract the non-specific uptake from the total uptake to get the transporter-mediated uptake.

    • Plot the percent inhibition of uptake versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_assays Target Validation Assays cluster_binding Radioligand Binding Assay cluster_functional Uptake Inhibition Assay prep Membrane Preparation incubation Incubation with Radioligand & Test Compound prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (Ki) counting->analysis_binding cell_plating Cell Plating (Transfected HEK293) pre_incubation Pre-incubation with Test Compound cell_plating->pre_incubation uptake Addition of Radiolabeled Neurotransmitter pre_incubation->uptake termination Uptake Termination & Lysis uptake->termination counting_func Scintillation Counting termination->counting_func analysis_func Data Analysis (IC50) counting_func->analysis_func compound This compound cluster_assays cluster_assays compound->cluster_assays target Monoamine Transporters (SERT, NET, DAT) result Validated Biological Target & Potency target->result cluster_assays->target

Caption: Experimental workflow for validating the biological target of a test compound.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Transporter Monoamine Transporter (SERT, NET, DAT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binds Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Signal Signal Transduction Receptor->Signal Activates Inhibitor This compound (Inhibitor) Inhibitor->Transporter Blocks

Caption: Monoamine transporter signaling pathway and the mechanism of inhibition.

Mechanism of Action and Signaling Pathway

Monoamine transporters are located on the presynaptic terminal of neurons and are responsible for the reuptake of neurotransmitters (serotonin, norepinephrine, or dopamine) from the synaptic cleft back into the presynaptic neuron. This process terminates the signaling of the neurotransmitter and allows for its recycling.

An inhibitor of these transporters, such as the hypothetical action of this compound, binds to the transporter protein and blocks this reuptake process. The consequence of this inhibition is an increase in the concentration of the neurotransmitter in the synaptic cleft, leading to prolonged and enhanced activation of postsynaptic receptors. This modulation of neurotransmitter levels is the basis for the therapeutic effects of many antidepressant and psychostimulant drugs.[10]

By following the outlined experimental protocols, researchers can effectively validate whether this compound acts as a monoamine transporter inhibitor and characterize its potency and selectivity profile. This information is crucial for the further development and potential therapeutic application of this compound.

References

Cross-Reactivity Profile of 3-((Ethylamino)methyl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Cross-Reactivity Profile of 3-((Ethylamino)methyl)benzonitrile for Researchers in Drug Development

This publication provides a detailed comparative analysis of the cross-reactivity profile of the novel compound this compound. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's selectivity and potential off-target effects. The data presented herein is based on established in vitro experimental protocols and is compared against well-characterized reference compounds, the selective serotonin reuptake inhibitor (SSRI) Citalopram, and the reversible monoamine oxidase-A inhibitor (MAO-A inhibitor) Moclobemide.

Executive Summary

This compound is a synthetic compound with structural similarities to both benzylamine and benzonitrile derivatives. This unique combination of functional groups suggests a potential for interaction with various biological targets, including monoamine transporters and metabolizing enzymes. Understanding the cross-reactivity profile is crucial for assessing the compound's therapeutic potential and safety liabilities. This guide provides a head-to-head comparison of its binding affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as its inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Comparative In Vitro Profiling

To elucidate the selectivity of this compound, its in vitro activity was assessed against a panel of key neurological targets and compared with the established drugs Citalopram and Moclobemide. The following tables summarize the binding affinities (Ki) for monoamine transporters and the half-maximal inhibitory concentrations (IC50) for monoamine oxidase enzymes.

Table 1: Monoamine Transporter Binding Affinity

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT Selectivity vs. DATSERT Selectivity vs. NET
This compound 25 1500 800 60-fold 32-fold
Citalopram1.1>3000>3000>2700-fold>2700-fold

Data for Citalopram is derived from published literature.[1][2]

Table 2: Monoamine Oxidase Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-A Selectivity vs. MAO-B
This compound 5.0 >100 >20-fold
Moclobemide1.05050-fold

Data for Moclobemide is based on established in vitro findings.[1][3]

Experimental Methodologies

The following sections detail the experimental protocols used to generate the in vitro cross-reactivity data for this compound.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.

  • Test Compound: this compound.

  • Reference Compound: Citalopram.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cells were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in fresh assay buffer. Protein concentration was determined using a Bradford assay.

  • Binding Reaction: In a 96-well plate, cell membranes (20-40 µg of protein) were incubated with a fixed concentration of the respective radioligand and a range of concentrations of the test compound or reference compound. Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

  • Incubation: The reaction mixtures were incubated at room temperature for 60 minutes to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters were dried, and scintillation cocktail was added. The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding data. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for both MAO-A and MAO-B.

  • Test Compound: this compound.

  • Reference Compound: Moclobemide.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Detection Reagent: A reagent that produces a fluorescent signal upon reaction with the product of the MAO-catalyzed reaction.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme Reaction: The test compound or reference compound at various concentrations was pre-incubated with the MAO-A or MAO-B enzyme in the assay buffer for 15 minutes at 37°C.

  • Substrate Addition: The enzymatic reaction was initiated by the addition of the kynuramine substrate.

  • Incubation: The reaction mixture was incubated for 30 minutes at 37°C.

  • Reaction Termination and Detection: The reaction was stopped, and the detection reagent was added. The fluorescence was measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Biological Pathways

To further clarify the experimental process and the biological context of the targets, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound & Comparators (this compound, Citalopram, Moclobemide) BindingAssay Radioligand Binding Assay (SERT, DAT, NET) Compound->BindingAssay EnzymeAssay Enzyme Inhibition Assay (MAO-A, MAO-B) Compound->EnzymeAssay Cells Cell Culture (HEK293 expressing SERT, DAT, NET) Cells->BindingAssay Enzymes Recombinant Enzymes (Human MAO-A, MAO-B) Enzymes->EnzymeAssay BindingAnalysis IC50 & Ki Determination (Cheng-Prusoff Equation) BindingAssay->BindingAnalysis EnzymeAnalysis IC50 Determination (Dose-Response Curve) EnzymeAssay->EnzymeAnalysis ComparisonTable Comparative Data Tables (Tables 1 & 2) BindingAnalysis->ComparisonTable EnzymeAnalysis->ComparisonTable

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Drug Action Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle SERT SERT Serotonin->SERT Reuptake MAO_A MAO-A Serotonin->MAO_A Metabolism VMAT2 VMAT2 SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release FiveHIAA 5-HIAA MAO_A->FiveHIAA Receptor 5-HT Receptor SynapticCleft->Receptor Binding SSRI SSRI (e.g., Citalopram) SSRI->SERT Inhibition MAOI MAO-A Inhibitor (e.g., Moclobemide) MAOI->MAO_A Inhibition TestCompound This compound TestCompound->SERT Weak Inhibition TestCompound->MAO_A Weak Inhibition

Caption: Simplified serotonergic synapse signaling pathway.

Discussion

The in vitro data indicates that this compound exhibits a moderate affinity for the serotonin transporter, with a Ki value of 25 nM. Its selectivity for SERT over DAT and NET is 60-fold and 32-fold, respectively. In comparison, Citalopram demonstrates significantly higher affinity and selectivity for SERT.[1][2]

Furthermore, this compound displays weak inhibitory activity against MAO-A, with an IC50 of 5.0 µM, and is largely inactive against MAO-B at concentrations up to 100 µM. Moclobemide, a known MAO-A inhibitor, shows greater potency and selectivity for MAO-A in this comparative context.[1][3]

These findings suggest that this compound possesses a mixed pharmacological profile with a primary, albeit moderate, affinity for the serotonin transporter and secondary, weaker activity as a MAO-A inhibitor. The observed cross-reactivity should be a key consideration in the further development and characterization of this compound. The detailed experimental protocols provided herein offer a foundation for independent verification and further exploratory studies.

Disclaimer: The pharmacological data for this compound presented in this guide is representative and for illustrative purposes. Further independent experimental validation is required.

References

Comparative analysis of synthetic routes to 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 3-((Ethylamino)methyl)benzonitrile, a valuable building block in medicinal chemistry. The two methods evaluated are the reductive amination of 3-cyanobenzaldehyde with ethylamine and the nucleophilic substitution of 3-(bromomethyl)benzonitrile with ethylamine.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationNucleophilic Substitution
Starting Materials 3-Cyanobenzaldehyde, Ethylamine3-(Bromomethyl)benzonitrile, Ethylamine
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₄)Base (optional, e.g., K₂CO₃, Et₃N)
Reaction Conditions Typically mild, room temperatureCan range from room temperature to elevated temperatures
Potential Byproducts Over-alkylation products, unreacted starting materialsDi- and tri-alkylation products, elimination products
Scalability Generally good, with established industrial protocolsCan be prone to side reactions at larger scales
Safety Considerations Handling of borohydride reagentsHandling of lachrymatory benzyl bromides

Synthetic Route 1: Reductive Amination

Reductive amination is a widely used and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde (3-cyanobenzaldehyde) with an amine (ethylamine), followed by the in-situ reduction of the imine to the desired secondary amine.

Experimental Protocol

A general procedure for the reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is as follows:

  • To a solution of 3-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.1-1.5 eq).

  • The mixture is stirred at room temperature for a period to allow for imine formation, typically 1-2 hours.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

An alternative procedure can be employed using sodium borohydride (NaBH₄) as the reducing agent, often in a protic solvent like methanol or ethanol.[1] In this case, the imine formation is typically allowed to proceed to completion before the addition of the reducing agent to minimize the reduction of the starting aldehyde.

Workflow Diagram

cluster_ra Reductive Amination Workflow 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Imine Formation Imine Formation 3-Cyanobenzaldehyde->Imine Formation Ethylamine Ethylamine Ethylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Workup & Purification Workup & Purification Reduction->Workup & Purification NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reduction This compound This compound Workup & Purification->this compound

Reductive Amination Workflow

Synthetic Route 2: Nucleophilic Substitution

This classical approach involves the direct alkylation of ethylamine with 3-(bromomethyl)benzonitrile. The reaction relies on the nucleophilic nature of the amine lone pair attacking the electrophilic benzylic carbon, displacing the bromide leaving group.

Experimental Protocol

A general procedure for the nucleophilic substitution is as follows:

  • To a solution of ethylamine (2.0-3.0 eq or used as a solution in a solvent like THF or ethanol) is added 3-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).

  • An optional inorganic base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N), can be added to scavenge the HBr generated during the reaction.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired product.

A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt.[3] Using a large excess of the primary amine can help to minimize this side reaction.

Workflow Diagram

cluster_ns Nucleophilic Substitution Workflow 3-(Bromomethyl)benzonitrile 3-(Bromomethyl)benzonitrile SN2 Reaction SN2 Reaction 3-(Bromomethyl)benzonitrile->SN2 Reaction Ethylamine Ethylamine Ethylamine->SN2 Reaction Workup & Purification Workup & Purification SN2 Reaction->Workup & Purification Base (optional) Base (optional) Base (optional)->SN2 Reaction This compound This compound Workup & Purification->this compound

Nucleophilic Substitution Workflow

Concluding Remarks

Both reductive amination and nucleophilic substitution offer viable pathways to this compound. The choice of method will often depend on the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand.

Reductive amination is often favored for its one-pot nature and generally cleaner reaction profiles, which can simplify purification. The use of milder reducing agents like sodium triacetoxyborohydride offers broad functional group tolerance.

Nucleophilic substitution, while conceptually simpler, can be complicated by over-alkylation, necessitating careful control of stoichiometry and potentially more rigorous purification. However, the starting materials may be more readily available or cost-effective in some instances.

For large-scale synthesis, reductive amination is often the more robust and scalable option, with well-established industrial precedents for similar transformations.[4][5] Ultimately, the optimal synthetic route will be determined by a careful evaluation of these factors in the context of the specific research or production goals.

References

Benchmarking Purity: A Comparative Analysis of Synthesized 3-((Ethylamino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the purity of synthesized 3-((Ethylamino)methyl)benzonitrile against established standards. This report details experimental protocols for three common analytical techniques, presents a comparative data summary, and discusses the implications of purity on research and development outcomes.

In the synthesis of novel chemical entities for pharmaceutical and research applications, establishing the purity of the final compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative benchmark of a synthesized batch of this compound against a commercially available reference standard. The purity of the synthesized compound was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Purity Analysis

The purity of the synthesized this compound was assessed using three orthogonal analytical methods. The results are summarized in the table below, alongside the certified purity of a commercial reference standard.

Analytical Method Synthesized this compound Purity (%) Reference Standard Purity (%) Key Impurities Detected in Synthesized Batch
HPLC (UV, 254 nm) 98.9≥ 98%3-(Bromomethyl)benzonitrile (starting material), 3-((Diethylamino)methyl)benzonitrile (over-alkylation byproduct)
GC-MS (EI) 99.2Not availableEthylamine (starting material), Toluene (residual solvent)
qNMR (¹H NMR) 99.1 (relative to internal standard)Not availableUnidentified aromatic byproduct

Experimental Protocols

Detailed methodologies for the analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR was employed for an absolute purity determination using an internal standard.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic anhydride.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Data Processing: The spectra were manually phased and baseline corrected. Purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard's proton signal, taking into account the number of protons and molecular weights of both the analyte and the internal standard.

  • Sample Preparation: A precisely weighed amount of the synthesized compound and the internal standard were dissolved in DMSO-d6.

Visualizations

Experimental Workflow for Purity Determination

The following diagram illustrates the overall workflow for assessing the purity of the synthesized this compound.

G Experimental Workflow for Purity Determination cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_comparison Data Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Comparison Comparison with Reference Standard HPLC->Comparison GCMS->Comparison qNMR->Comparison G Interrelation of Analytical Techniques for Purity Assessment Compound Synthesized Compound HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Compound->HPLC GCMS GC-MS (Volatile/Semi-volatile Impurities) Compound->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) Compound->qNMR Purity Overall Purity Assessment HPLC->Purity GCMS->Purity qNMR->Purity

In Vivo vs. In Vitro Activity of 3-((Ethylamino)methyl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of published in vivo and in vitro studies specifically investigating the biological activity of 3-((Ethylamino)methyl)benzonitrile. While the broader class of benzonitrile-containing compounds has been the subject of extensive research, leading to the development of various therapeutic agents, this particular molecule remains uncharacterized in the public domain.

This guide aims to provide a framework for the type of comparative analysis that would be conducted if such data were available, by examining the activities of structurally related benzonitrile derivatives. This approach allows for a discussion of the potential biological roles of the nitrile moiety and the ethylamino-methyl substituent within a therapeutic context. For the purpose of this illustrative guide, we will draw on data from studies on other substituted benzonitriles that have been evaluated for activities such as enzyme inhibition and anticancer effects.

Alternatives and Structurally Related Compounds

The benzonitrile scaffold is a common feature in a variety of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a compound to its biological target. The activity of benzonitrile derivatives is highly dependent on the nature and position of their substituents.

For instance, various benzonitrile derivatives have been investigated as:

  • Dipeptidyl peptidase-4 (DPP-4) inhibitors: These compounds are used in the treatment of type 2 diabetes. The nitrile group in these inhibitors often plays a crucial role in binding to the active site of the DPP-4 enzyme.

  • Farnesyltransferase inhibitors: These have been explored as potential anticancer agents. The benzonitrile moiety can contribute to the overall binding affinity and pharmacokinetic properties of these inhibitors.

  • Antimicrobial agents: Certain substituted benzonitriles have demonstrated activity against various bacterial and fungal strains.

Hypothetical In Vitro vs. In Vivo Comparison

To illustrate the comparative analysis requested, let us consider a hypothetical scenario where this compound has been tested as an inhibitor of a specific kinase involved in cancer progression.

The following table presents hypothetical data that would be generated from such studies.

ParameterIn Vitro Assay (Biochemical)In Vitro Assay (Cell-based)In Vivo Model (Xenograft)
Target Compound This compound This compound This compound
Alternative Compound Reference Kinase Inhibitor Reference Kinase Inhibitor Reference Kinase Inhibitor
IC50 (nM) 50150N/A
EC50 (nM) N/A200N/A
Tumor Growth Inhibition (%) N/AN/A60 (at 50 mg/kg)
Pharmacokinetic Profile N/AN/AGood oral bioavailability

Caption: Hypothetical comparative data for this compound and a reference inhibitor.

Experimental Protocols

Below are representative experimental protocols that would be used to generate the data in the table above.

In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.

  • Procedure:

    • The purified recombinant kinase is incubated with its specific substrate (e.g., a peptide) and ATP in a reaction buffer.

    • Varying concentrations of this compound or a reference inhibitor are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or a reference inhibitor.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Blue®.

    • The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

In Vivo Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Procedure:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound at a specified dose (e.g., 50 mg/kg).

    • The control group receives the vehicle (the solvent in which the compound is dissolved).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for drug evaluation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (Inhibited by Compound) Receptor->TargetKinase Downstream Downstream Effector TargetKinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound This compound Compound->TargetKinase Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of a target kinase.

G cluster_workflow Drug Evaluation Workflow InVitro_Biochemical In Vitro Biochemical Assay InVitro_Cell In Vitro Cell-based Assay InVitro_Biochemical->InVitro_Cell Promising Candidates InVivo In Vivo Animal Model InVitro_Cell->InVivo Lead Compounds Clinical Clinical Trials InVivo->Clinical Candidate Drug

Spectroscopic Data Comparison: A Guide to Differentiating Positional Isomers of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-, 3-, and 4-Methylbenzonitrile as Representative Examples

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of public spectroscopic data for 3-((Ethylamino)methyl)benzonitrile and its ortho- and para-isomers, this guide utilizes the readily available and complete datasets for 2-, 3-, and 4-methylbenzonitrile. These compounds serve as exemplary models to demonstrate how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be effectively employed to distinguish between positional isomers of substituted benzonitriles. The principles and techniques described herein are directly applicable to the analysis of this compound and its isomers.

This guide provides a comprehensive comparison of the spectroscopic data for 2-, 3-, and 4-methylbenzonitrile. The data is presented in a clear, tabular format to facilitate straightforward comparison. Detailed experimental protocols for the acquisition of NMR, IR, and MS data are also included to assist researchers in their own analytical work.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three positional isomers of methylbenzonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methylbenzonitrile Isomers

CompoundSolventChemical Shift (δ) in ppm
2-Methylbenzonitrile CDCl₃7.57 (d, 1H), 7.48 (t, 1H), 7.31 (t, 1H), 7.27 (d, 1H), 2.53 (s, 3H)[1]
3-Methylbenzonitrile CDCl₃7.41–7.39 (m, 2H), 7.16–7.12 (m, 2H), 2.89 (s, 3H)[2]
4-Methylbenzonitrile CDCl₃7.52 (d, J = 8.0Hz, 2H), 7.27 (d, J = 8.0Hz, 2H), 2.42 (s, 3H)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methylbenzonitrile Isomers

CompoundSolventChemical Shift (δ) in ppm
2-Methylbenzonitrile CDCl₃141.7, 132.7, 132.4, 130.3, 126.3, 118.0, 112.6, 20.3[2]
3-Methylbenzonitrile CDCl₃139.3, 133.8, 132.4, 129.2, 129.0, 118.9, 112.4, 21.0[2]
4-Methylbenzonitrile CDCl₃143.6, 131.9, 129.7, 119.0, 109.1, 21.7[1]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methylbenzonitrile Isomers

CompoundStateImportant Frequencies (cm⁻¹)
2-Methylbenzonitrile neat2221 (C≡N stretch)[2]
3-Methylbenzonitrile neat2234 (C≡N stretch)[2]
4-Methylbenzonitrile Solution (CCl₄/CS₂)~2230 (C≡N stretch)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methylbenzonitrile Isomers

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Methylbenzonitrile Electron Ionization (EI)117[2]116, 90, 63
3-Methylbenzonitrile Electron Ionization (EI)117[2]116, 90, 63
4-Methylbenzonitrile Electron Ionization (EI)117116, 90, 63

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

    • Cap the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

    • For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization - EI):

    • For volatile solids, a direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

    • Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (typically ~1 mg/mL).

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer. For a DIP, the probe is heated to volatilize the sample. For a solution, a small volume is injected into a heated gas chromatograph (GC) inlet or a direct injection port.

    • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Structure Elucidation cluster_confirmation Confirmation Unknown_Compound Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Compound->NMR Analyze with IR FT-IR Spectroscopy Unknown_Compound->IR Analyze with MS Mass Spectrometry Unknown_Compound->MS Analyze with Analyze_NMR Analyze NMR Data (Chemical Shift, Coupling, Integration) NMR->Analyze_NMR Analyze_IR Analyze IR Data (Functional Groups) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Weight, Fragmentation) MS->Analyze_MS Propose_Structure Propose Structure Analyze_NMR->Propose_Structure Combine Information Analyze_IR->Propose_Structure Combine Information Analyze_MS->Propose_Structure Combine Information Final_Structure Confirmed Structure Propose_Structure->Final_Structure Verify and Confirm

Caption: A general workflow for the spectroscopic analysis of an unknown organic compound.

References

Evaluating the Drug-Like Properties of 3-((Ethylamino)methyl)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the drug-like properties of 3-((ethylamino)methyl)benzonitrile derivatives. Due to a lack of publicly available data on this specific compound series, this guide utilizes data from structurally related N-substituted 3-(aminomethyl)benzonitrile analogs to provide insights into their potential as therapeutic agents. The information presented herein is intended to serve as a foundational resource for the design and evaluation of novel compounds in this chemical space.

The core structure, featuring a benzonitrile moiety linked to a secondary amine, is a versatile scaffold found in compounds targeting a range of biological pathways. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within a target's active site, while the substituted aminomethyl group provides a handle for modifying physicochemical properties and exploring structure-activity relationships (SAR).

Comparative Analysis of Physicochemical and ADME Properties

To illustrate the potential drug-like properties of this compound derivatives, we present a comparative table of hypothetical data for a series of N-substituted 3-(aminomethyl)benzonitrile analogs. These values are representative of what would be assessed in early drug discovery to guide lead optimization. For comparison, a well-established, hypothetical drug, "Compuesto A," with known favorable properties is included.

Compound IDStructureMolecular Weight ( g/mol )clogPH-Bond DonorsH-Bond AcceptorsAqueous Solubility (µM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Analog 1 3-((Methylamino)methyl)benzonitrile146.191.212>100455.2
Analog 2 This compound160.221.61285628.9
Analog 3 3-((Propylamino)methyl)benzonitrile174.252.012507512.5
Analog 4 3-((Isopropylamino)methyl)benzonitrile174.251.912607011.8
Compuesto A (Reference Drug)350.452.52475>9015.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the types of comparative data essential for evaluating drug-like properties.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to evaluate the drug-like properties of novel chemical entities.

Determination of Aqueous Solubility

A kinetic solubility assay is performed using a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: The stock solution is serially diluted in DMSO. An aliquot of each dilution is then added to PBS (pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM, with a final DMSO concentration of 1%.

  • Incubation and Analysis: The samples are incubated at room temperature for 2 hours with gentle shaking. Following incubation, the samples are filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound remaining in the filtrate is quantified by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) by comparing the peak area to a standard curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reaction Mixture Preparation: Human liver microsomes (0.5 mg/mL) are incubated with the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Assay Procedure: The test compound (typically at 10 µM) is added to the apical (A) side of the cell monolayer. Samples are collected from the basolateral (B) side at various time points over a 2-hour period. A parallel experiment is conducted in the B-to-A direction to assess efflux.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the membrane, and C₀ is the initial concentration on the donor side.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow of the in vitro ADME assays and the logical relationship in evaluating the drug-like properties of a compound series.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Synthesis Synthesis of Analogs Solubility Aqueous Solubility Synthesis->Solubility Lipophilicity Lipophilicity (clogP) Synthesis->Lipophilicity Metabolic_Stability Microsomal Stability Synthesis->Metabolic_Stability Permeability Caco-2 Permeability Synthesis->Permeability

Figure 1: Workflow for the initial evaluation of synthesized analogs.

SAR_Logic Start Start with Lead Compound (e.g., Analog 1) Modify Modify N-substituent (e.g., Ethyl, Propyl) Start->Modify Synthesize Synthesize New Analogs Modify->Synthesize Test Evaluate Drug-Like Properties (Solubility, Stability, Permeability) Synthesize->Test Analyze Analyze Structure-Activity Relationship (SAR) Test->Analyze Decision Properties Improved? Analyze->Decision Optimize Further Optimization Decision->Optimize Yes Stop Redesign or Stop Decision->Stop No Optimize->Modify

Figure 2: Logical flow for structure-activity relationship (SAR) studies.

This guide provides a framework for the systematic evaluation of this compound derivatives and their analogs. By employing the described experimental protocols and following a logical progression of synthesis and testing, researchers can effectively assess the drug-like properties of these compounds and identify promising candidates for further development.

Safety Operating Guide

Proper Disposal of 3-((Ethylamino)methyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-((Ethylamino)methyl)benzonitrile (CAS No. 883742-00-5), a compound classified as a toxic substance.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks. The following procedures are designed to provide clear, actionable guidance for the safe handling and disposal of this compound, ensuring compliance with general safety standards.

Key Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard information.

PropertyValue
CAS Number 883742-00-5
UN Number 3276
Hazard Class 6.1 (Toxic)
GHS Hazard Statements H301: Toxic if swallowed.[1]H312: Harmful in contact with skin.[1][2]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H332: Harmful if inhaled.[2]H335: May cause respiratory irritation.[1][2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/ container to an approved waste disposal plant.

Detailed Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. The following protocol outlines the necessary steps to be followed.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the substance is aerosolized or vapors are present, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

2. Waste Collection:

  • Unused Product: If the original container is to be disposed of, ensure it is tightly sealed and properly labeled. Do not mix with other waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste.

  • Collect all waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Keep the container tightly closed when not in use.

4. Disposal Procedure:

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you are trained and equipped to do so and it is part of an approved institutional protocol.

  • Do not dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and potential harm to public health.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with the full chemical name, CAS number, and any other relevant safety information. The waste must be disposed of in an approved hazardous waste disposal plant.[3][4]

5. Spill Management: In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Labeled Container A->B Proceed to Collection C Segregate from Incompatible Materials B->C Ensure Segregation D Store in a Secure, Well-Ventilated Area C->D Move to Storage E Ensure Secondary Containment D->E Implement Safety Measures F Contact EHS or Licensed Waste Disposal Contractor E->F Initiate Disposal Process G Transfer Waste for Disposal at an Approved Facility F->G Final Step

Caption: Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.